1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2-methoxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-11-10-19-12-14(21)13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19,21H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRHTWUGFQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389869 | |
| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-68-5 | |
| Record name | α-[[(2-Methoxyethyl)amino]methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol"
An In-depth Technical Guide to the Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
A Foreword on the Target Compound and its Relation to Carvedilol
This guide details a robust synthetic pathway for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol . It is important for the reader to note that this specific molecule is a structural isomer of the well-known β-blocker, Carvedilol, which is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol [1]. While both molecules share a carbazole nucleus and a propan-2-ol linker, the point of attachment on the carbazole ring and the nature of the amine side-chain are distinct. The synthesis outlined herein is therefore not for Carvedilol, but for the N-alkylated carbazole derivative as specified. The principles and methodologies are, however, drawn from the extensive and well-established chemistry used in the synthesis of Carvedilol and related compounds[2][3][4].
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-N bond formed during the amine addition to an epoxide. This reveals a key intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole, and the commercially available 2-methoxyethylamine. The epoxide intermediate can be readily formed from the N-alkylation of carbazole with epichlorohydrin.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Considerations
The forward synthesis is a two-step process:
-
N-Alkylation of Carbazole: Carbazole is reacted with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole.
-
Epoxide Ring Opening: The synthesized epoxide undergoes a nucleophilic ring-opening reaction with 2-methoxyethylamine to yield the final product.
Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
This reaction is a standard N-alkylation where the deprotonated carbazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions. A common side product in similar reactions involving hydroxy-carbazoles is the formation of bis-compounds. While less likely in this N-alkylation, appropriate stoichiometry and reaction conditions are still important.
Caption: Synthesis of the key epoxide intermediate.
Step 2: Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
The reaction proceeds via a nucleophilic attack of the primary amine of 2-methoxyethylamine on one of the carbon atoms of the oxirane ring. In the absence of a catalyst, this reaction typically follows an SN2 mechanism, with the amine attacking the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a well-established principle in the ring-opening of epoxides with amines.
Caption: Final step of the synthesis via epoxide ring opening.
Detailed Experimental Protocol
Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole
-
Reagents and Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add carbazole (10.0 g, 59.8 mmol) and acetone (100 mL).
-
Stir the mixture at room temperature until the carbazole is fully dissolved.
-
Add powdered potassium hydroxide (4.0 g, 71.3 mmol) to the solution.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 56°C) and stir for 1 hour.
-
Add epichlorohydrin (7.0 mL, 89.7 mmol) dropwise over 30 minutes.
-
Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole as a white crystalline solid.
-
Step 2: Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
-
Reagents and Setup:
-
In a 100 mL round-bottom flask, dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (5.0 g, 22.4 mmol) in isopropanol (50 mL).
-
Add 2-methoxyethylamine (2.5 mL, 29.1 mmol) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC using a dichloromethane:methanol (9:1) mobile phase.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain a viscous oil.
-
Dissolve the oil in ethyl acetate and wash with water to remove any unreacted amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| 1H NMR | Peaks corresponding to the carbazole protons, the methoxy group protons, the methylene protons of the ethyl and propyl chains, and the hydroxyl proton. |
| 13C NMR | Resonances for the aromatic carbons of the carbazole ring, the aliphatic carbons of the side chains, and the carbon bearing the hydroxyl group. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]+. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-N stretching, and aromatic C-H stretching. |
| Melting Point | A sharp melting point for the pure crystalline solid. |
Potential Side Reactions and Optimization
-
Di-alkylation: In the first step, there is a minor possibility of the epoxide reacting with another molecule of carbazole. This can be minimized by the dropwise addition of epichlorohydrin and maintaining the stoichiometry.
-
Formation of Diol: Premature opening of the epoxide ring by any residual water can lead to the formation of a diol. Using anhydrous solvents is recommended.
-
Reaction with the Secondary Amine: In the second step, the product, which is a secondary amine, can potentially react with another molecule of the epoxide. Using a slight excess of the primary amine can help to drive the reaction to completion and minimize this side reaction.
For optimization, screening different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF) for the first step could improve the yield. For the second step, varying the reaction temperature and time can be explored to find the optimal conditions.
References
- Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals.
- Process for the preparation of 1-(9'-H-carbazol-4'-yloxy)-3-(2''-(2'''-methoxy-phenoxy)-ethyl)-amino)-propan-2-ol (carvedilol).
- Synthesis of impurity A in Carvedilol: a β-adrenergic receptor.
- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
- Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' - Googleapis.com.
- Method for preparing optically active carbazole derivatives.
- BIO ACTIVE CARVEDILOL DERIV
Sources
- 1. jetir.org [jetir.org]
- 2. tsijournals.com [tsijournals.com]
- 3. DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol) - Google Patents [patents.google.com]
- 4. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol: A Carvedilol-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a significant compound structurally related to the beta-blocker Carvedilol. While not an active pharmaceutical ingredient (API) itself, its importance lies in its status as a process-related impurity that can arise during the synthesis of Carvedilol.[1][2] The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document outlines the compound's chemical properties, provides a detailed synthesis protocol for its preparation as a reference standard, and discusses its analytical characterization.
Introduction and Significance
This compound is a known process-related impurity in the synthesis of Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of hypertension and heart failure.[3][4][5][6] The presence of impurities, even in trace amounts, can impact the safety and efficacy of pharmaceutical products.[2] Therefore, regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over these unwanted chemicals.[7]
The structural distinction between this impurity and Carvedilol is crucial. Carvedilol features a carbazol-4-yloxy linkage, whereas this compound has a direct carbazole-9-yl (N-position) linkage. This difference arises from side reactions during the alkylation of 4-hydroxy carbazole in the Carvedilol synthesis pathway. Understanding the formation and properties of this and other impurities is essential for optimizing synthetic routes to minimize their formation and for developing accurate analytical methods for their detection and quantification.[8]
Physicochemical Properties
The physicochemical properties of this compound are essential for its isolation, characterization, and for developing analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol | N/A |
| CAS Number | 436088-68-5 | [9] |
| Molecular Formula | C₂₁H₂₆N₂O₂ | Calculated |
| Molecular Weight | 354.45 g/mol | Calculated |
| Appearance | (Likely) Off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. | Inferred |
Synthesis and Mechanism
The synthesis of this compound as a reference standard is paramount for its use in the validation of analytical methods. The synthesis typically involves the N-alkylation of carbazole followed by the opening of an epoxide ring.
Conceptual Synthesis Workflow
The following diagram illustrates a logical pathway for the synthesis of the target compound.
Caption: A potential synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 9-(Oxiran-2-ylmethyl)-9H-carbazole
-
Reaction Setup: To a stirred solution of carbazole (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO), add a strong base like sodium hydroxide (1.2 equivalents) portion-wise at room temperature. The use of a strong base is necessary to deprotonate the nitrogen of the carbazole ring, forming the carbazolide anion.
-
Alkylation: Cool the reaction mixture to 10-15°C and add epichlorohydrin (1.5 equivalents) dropwise, maintaining the temperature. The carbazolide anion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in an SN2 reaction to form the N-alkylated epoxide intermediate.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 9-(oxiran-2-ylmethyl)-9H-carbazole, which can be purified by column chromatography.
Step 2: Synthesis of 1-(Carbazol-9-yl)-3-(2-methoxy-ethylamino)-propan-2-ol
-
Epoxide Opening: Dissolve the purified 9-(oxiran-2-ylmethyl)-9H-carbazole (1 equivalent) in a protic solvent such as methanol or ethanol. Add 2-methoxyethylamine (2-3 equivalents). Using an excess of the amine helps to minimize the formation of dimeric impurities.[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC). The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired amino alcohol.
-
Purification: Upon completion, cool the reaction mixture and concentrate it under vacuum. The resulting residue is then purified using column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
The definitive identification and characterization of the synthesized compound are achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the carbazole ring system, a multiplet for the CH-OH proton, and signals corresponding to the methylene and methoxy groups of the side chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch from the alcohol, the N-H stretch from the secondary amine, and C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and is the primary technique for quantifying it in samples of Carvedilol API.[7]
Formation in Carvedilol Synthesis and Control Strategies
The formation of this compound and other related impurities is a significant challenge in the large-scale synthesis of Carvedilol.[6] The primary route to Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[3][4]
The diagram below illustrates the competing reaction pathways.
Caption: Competing alkylation pathways in Carvedilol synthesis.
Control Strategies Include:
-
Optimization of Reaction Conditions: Carefully controlling parameters such as base, solvent, and temperature during the alkylation of 4-hydroxy carbazole can favor O-alkylation over N-alkylation.
-
Advanced Purification Techniques: Employing methods like recrystallization or preparative chromatography to effectively remove the impurity from the final API.[2]
-
Alternative Synthetic Routes: Developing synthetic pathways that avoid the formation of critical impurities altogether, for instance, by introducing the side chain at a different stage of the synthesis.[6]
Conclusion
A thorough understanding of the chemical properties, synthesis, and analytical profile of this compound is indispensable for any professional involved in the development and manufacturing of Carvedilol. The ability to synthesize this compound as a high-purity reference standard is crucial for the development and validation of analytical methods to ensure that the final drug product meets the stringent purity requirements set by global regulatory authorities.
References
-
Patil, S. M., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 85-93. [Link]
-
Madhusudhan, G., et al. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry, 48B, 741-745. [Link]
-
Reddy, P. P., et al. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 22, 237-242. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]
-
Taylor & Francis Online. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. [Link]
-
Veeprho. Prasugrel EP Impurity G. [Link]
-
Alentris Research Pvt. Ltd. Carvedilol Impurity. [Link]
-
Axios Research. Prasugrel Diketone Impurity. [Link]
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide to Minimize Bis Impurity. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
-
SynZeal. Carvedilol Impurities. [Link]
-
Quick Company. Process For The Preparation Of Carvedilol Free From Bis Impurity. [Link]
-
National Center for Biotechnology Information. (2024). Characterization and Crystal Structural Analysis of Novel Carvedilol Adipate and Succinate Ethanol-Solvated Salts. PMC. [Link]
-
USP-NF. (2011). Carvedilol Revision Bulletin. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. alentris.org [alentris.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jocpr.com [jocpr.com]
- 7. uspnf.com [uspnf.com]
- 8. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 9. This compound | 436088-68-5 [chemicalbook.com]
A Comprehensive Technical Guide to the Structure Elucidation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a complex heterocyclic molecule of interest to the pharmaceutical and materials science sectors. This document moves beyond a simple recitation of data, offering a deep dive into the strategic rationale behind the analytical workflow, the interpretation of spectral data, and the logical convergence of evidence required to achieve unambiguous structural confirmation. Protocols are detailed with an emphasis on not just the "how," but the critical "why," reflecting field-proven strategies for tackling novel molecular structures.
Introduction: The Analytical Challenge
The target molecule, this compound, presents a fascinating challenge for structural chemists. Its architecture combines a bulky, rigid carbazole aromatic system, a flexible aliphatic chain containing a chiral center, and multiple heteroatoms (N, O) that dictate its chemical properties and potential intermolecular interactions. While it shares a propan-2-ol backbone with beta-blockers like Carvedilol, key structural differences—specifically the direct N-linkage to the carbazole ring and the simpler methoxy-ethylamino sidechain—necessitate a full, independent structural verification.[1]
The Elucidation Workflow: A Strategic Overview
A robust structure elucidation campaign does not rely on a single experiment but on the synergistic integration of multiple analytical techniques. Our strategy begins with establishing the molecular formula and then proceeds to identify key functional groups and piece together the carbon-hydrogen framework.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
3.1 Expertise & Rationale
The first step in any structure elucidation is to determine the exact molecular weight and, from that, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. We select Electrospray Ionization (ESI) as the method of choice. ESI is a "soft" ionization technique, meaning it ionizes the molecule with minimal fragmentation, which is ideal for preserving the molecular ion.[2][3] This ensures the most prominent peak we observe corresponds to the intact molecule, typically in its protonated form [M+H]⁺.
3.2 Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4] Prepare a dilute solution for analysis by taking 10 µL of this stock and diluting it with 1 mL of the same solvent.[4] A final concentration of approximately 10 µg/mL is ideal to avoid detector saturation.[4]
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is selected to favor the formation of [M+H]⁺ ions, as the molecule contains basic nitrogen atoms.
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): 1.5 L/min
-
Drying Gas (N₂): 8.0 L/min at 300 °C
-
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000. The high resolution of the instrument allows for mass measurement to four or five decimal places, which is critical for unambiguous formula determination.
3.3 Data Presentation & Interpretation
The molecular formula of this compound is C₂₀H₂₅N₂O₂. The expected exact mass for the protonated molecule [C₂₀H₂₅N₂O₂ + H]⁺ can be calculated.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₅N₂O₂ |
| Exact Mass (Monoisotopic) | 339.1916 |
| Observed [M+H]⁺ (m/z) | 339.1914 |
The exceptional agreement between the observed and calculated mass (< 5 ppm error) provides high confidence in the molecular formula. The stability of the carbazole aromatic system means the molecular ion is often the base peak in the spectrum.[5] Fragmentation, if observed, would likely involve the cleavage of the aliphatic side chain.[6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1 Expertise & Rationale
With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present. This technique is rapid, non-destructive, and provides immediate confirmation of the presence of hydroxyl (-OH) and amine (-NH) groups, which are defining features of our target molecule.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.
-
Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.
4.3 Data Presentation & Interpretation
The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Broad, Medium | O-H stretch | The broadness is indicative of hydrogen bonding from the alcohol group. |
| ~3310 | Sharp, Weak-Medium | N-H stretch | This is characteristic of a secondary amine (R₂NH).[7][8][9] |
| 3100-3000 | Medium | Aromatic C-H stretch | Confirms the presence of the carbazole aromatic system. |
| 2950-2850 | Strong | Aliphatic C-H stretch | Corresponds to the CH₂ and CH groups in the aliphatic chain. |
| ~1250 | Strong | C-N stretch | Typical for aromatic amines.[7] |
| ~1100 | Strong | C-O stretch | Confirms the presence of the alcohol and ether functionalities. |
The simultaneous presence of the broad O-H and the sharper N-H stretch is a key diagnostic feature confirming the propanolamine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a suite of 1D and 2D NMR experiments to map out every atom's position and connectivity.
5.1 Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
5.2 ¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.1-7.2 | Multiplets | 8H | Ar-H (Carbazole) | The complex pattern is typical for the four different proton environments on the carbazole ring system.[10][11] |
| ~4.3 | Multiplet | 2H | N-CH₂ (Carbazole) | These protons are deshielded by the direct attachment to the carbazole nitrogen. |
| ~4.0 | Multiplet | 1H | CH-OH | The proton on the carbon bearing the hydroxyl group. |
| ~3.6 | Triplet | 2H | O-CH₂ | Protons adjacent to the ether oxygen. |
| ~3.3 | Singlet | 3H | O-CH₃ | A characteristic singlet for a methoxy group. |
| ~2.8-2.6 | Multiplets | 4H | N-CH₂-CH₂-N | Protons on the ethylamino chain, often appearing as complex multiplets. |
| ~2.5 | Broad Singlet | 2H | OH, NH | Exchangeable protons; their chemical shift is concentration and solvent dependent. |
5.3 ¹³C and DEPT-135 NMR: Carbon Skeleton Identification
The ¹³C NMR spectrum shows all unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[12][13][14][15][16]
| ¹³C Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| 140-110 | N/A & Positive | Aromatic C & CH | 8 signals expected for the carbazole ring. DEPT-135 will show the CH carbons. |
| ~70 | Negative | O-CH₂ | Carbon adjacent to the ether oxygen. |
| ~68 | Positive | CH-OH | The carbon of the chiral center. |
| ~59 | Positive | O-CH₃ | Typical chemical shift for a methoxy carbon.[17] |
| ~50 | Negative | N-CH₂ | Multiple signals expected for the different CH₂ groups attached to nitrogen. |
| ~45 | Negative | N-CH₂ (Carbazole) | The carbon directly bonded to the carbazole nitrogen. |
5.4 2D NMR: Confirming the Connections
2D NMR experiments are essential to link the fragments identified by 1D NMR.[18][19][20][21]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It is used to trace the connectivity within the aliphatic chains. For example, a cross-peak will be observed between the CH-OH proton and the adjacent N-CH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[22] This allows us to connect the molecular fragments.
Caption: Key HMBC correlations confirming molecular connectivity.
Key HMBC Correlations for Structural Confirmation:
-
Carbazole to Propanol Link: A correlation between the protons of the N-CH₂ group (~4.3 ppm) and the aromatic carbons of the carbazole ring confirms the attachment point at the N9 position.
-
Propanol to Sidechain Link: A correlation between the protons on the CH₂ group adjacent to the secondary amine and the CH-OH carbon confirms the linkage of the ethylamino sidechain to the propanol backbone.
-
Methoxy Group Placement: A correlation between the O-CH₃ protons (~3.3 ppm) and the O-CH₂ carbon (~70 ppm) confirms the structure of the methoxy-ethyl fragment.
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of modern analytical techniques, we have achieved an unambiguous structural elucidation of this compound. High-resolution mass spectrometry established the correct molecular formula. FTIR spectroscopy confirmed the presence of key hydroxyl and secondary amine functional groups. A comprehensive analysis of 1D and 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and, most critically, provided the irrefutable evidence of connectivity between the carbazole, propanol, and methoxy-ethylamino fragments. Each piece of data validates the others, culminating in a robust and trustworthy structural assignment essential for further research and development.
References
-
Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Clinical Biochemistry. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of carvedilol and its antioxidant-marked metabolites. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 10). What Is Electrospray Ionization (ESI) In LC-MS? [Video]. YouTube. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). *Structure of carvedilol and its antioxidant metabolites (IUPAC numbering used and stereocenter indicated by ). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. Retrieved from [Link]
-
Reddit. (2023, May 22). MS fragmentation of Carbazole. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 12). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of carvedilol. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
PubChem. (n.d.). Carvedilol. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005, December 30). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
SlideShare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. web.uvic.ca [web.uvic.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. omicsonline.org [omicsonline.org]
- 21. youtube.com [youtube.com]
- 22. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to Carvedilol and Related Carbazole Propanolamines
A note on the requested compound, 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol: A thorough search for a specific CAS number and detailed technical data for "this compound" did not yield a dedicated entry in major chemical databases. This suggests that this specific isomer may be a novel or less-studied compound. However, its core structure is closely related to the well-researched and clinically significant pharmaceutical agent, Carvedilol. This guide will focus on Carvedilol, providing a comprehensive technical overview that will be highly relevant to researchers interested in this class of compounds.
Introduction to Carvedilol
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity.[1][2] It is a member of the carbazole class of compounds and is widely used in the management of cardiovascular diseases.[3][4] This guide provides a detailed exploration of its chemical identity, physicochemical properties, synthesis, mechanism of action, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and CAS Numbers
The chemical name for Carvedilol is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol.[5] It is a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing both beta- and alpha-1 blocking activity, while the R(+) enantiomer has only alpha-1 blocking activity.[6][7]
-
Carvedilol (racemic mixture):
-
(-)-Carvedilol (S-enantiomer):
-
CAS Number: 95094-00-1[10]
-
-
Carvedilol Impurity A: A known process impurity, 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, has a registered CAS number.[11][]
Physicochemical Properties of Carvedilol
Carvedilol is a white to off-white crystalline solid.[5][8] Its physicochemical properties are crucial for its formulation and bioavailability. It is classified as a Class II drug in the Biopharmaceutical Classification System, characterized by low solubility and high permeability.[16]
| Property | Value | Source(s) |
| Melting Point | 113-117°C | [8] |
| Water Solubility | Practically insoluble | [4][5] |
| Solubility in other solvents | Freely soluble in dimethylsulfoxide; soluble in methylene chloride and methanol; slightly soluble in ethanol and ether. | [4][7] |
| pKa | 7.9 | [5] |
| LogP | 4.2 | [6] |
Synthesis of Carvedilol
The synthesis of Carvedilol has been approached through various routes, often aiming to improve yield and reduce impurities. A common synthetic pathway involves the reaction of 4-hydroxycarbazole with epichlorohydrin, followed by the condensation of the resulting epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine.[17][18][19]
A generalized synthetic workflow is outlined below:
Caption: A simplified synthetic route to Carvedilol.
One of the challenges in Carvedilol synthesis is the formation of impurities, such as the "bis-impurity" where a second molecule of the carbazole epoxide reacts with the secondary amine of the already formed Carvedilol.[18] Alternative strategies, such as using a protecting group on the amine, have been developed to minimize the formation of such byproducts.[20]
Mechanism of Action
Carvedilol's therapeutic effects stem from its dual action as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist.[3][6][21] This multifaceted mechanism provides both antihypertensive and cardioprotective benefits.[22][23]
-
Beta-Blockade (β₁ and β₂): By blocking beta-1 receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and cardiac output.[6][21] This decreases the workload on the heart, making it beneficial in heart failure.[22] The blockade of beta-2 receptors can lead to some peripheral vasoconstriction and bronchoconstriction, which are important considerations in patients with peripheral vascular disease or asthma.[21]
-
Alpha-1 Blockade (α₁): The antagonism of alpha-1 receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.[6][21] This action is a key differentiator from many other beta-blockers and contributes significantly to its antihypertensive effect without inducing reflex tachycardia.[6]
-
Ancillary Properties: Carvedilol also exhibits antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.[21][23]
The signaling pathway affected by Carvedilol's beta-blocking activity is depicted below:
Caption: Carvedilol's blockade of the beta-adrenergic signaling pathway.
Clinical Applications and Research
Carvedilol is FDA-approved for the treatment of heart failure, hypertension, and left ventricular dysfunction following a myocardial infarction.[21][22][24] Its unique pharmacological profile makes it particularly beneficial for patients with heart failure, where it has been shown to reduce mortality and hospitalizations.[6][23]
In a research context, Carvedilol is often used as a reference compound in the development of new cardiovascular drugs. Its well-characterized properties make it a useful tool for validating experimental models and assays.
Experimental Protocol: In Vitro Beta-Blocker Activity Assay
This protocol provides a general framework for assessing the beta-blocking activity of a test compound, using a cell line expressing beta-adrenergic receptors and measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the potency of a test compound in blocking beta-adrenergic receptor activation.
Materials:
-
Cell line expressing a high density of beta-1 or beta-2 adrenergic receptors (e.g., CHO-β1, A431).
-
Isoproterenol (a non-selective beta-agonist).
-
Test compound (e.g., Carvedilol as a positive control).
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and the positive control (Carvedilol) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compounds to generate a range of concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C.
-
Add the various concentrations of the test compound or Carvedilol to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of isoproterenol (typically at its EC₈₀ concentration to ensure a robust signal) and incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen assay method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal agonist response).
-
Compare the IC₅₀ of the test compound to that of Carvedilol to assess its relative potency.
-
This protocol provides a robust and reproducible method for characterizing the in vitro beta-blocking activity of novel compounds, with Carvedilol serving as an essential benchmark.
References
-
Carvedilol | C24H26N2O4 | CID 2585 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carvedilol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 17, 2026, from [Link]
- Tariq, R., & Singh, G. (2024). Carvedilol. In StatPearls.
-
How Does Carvedilol Work? All About Its Mechanism of Action. (2023, November 28). GoodRx. Retrieved January 17, 2026, from [Link]
-
Carvedilol EP Impurity A | CAS No: 1198090-73-1. (n.d.). Cleanchem. Retrieved January 17, 2026, from [Link]
-
What is the use of Carvedilol? (n.d.). Dr.Oracle. Retrieved January 17, 2026, from [Link]
-
Carvedilol EP Impurity A | 1198090-73-1. (n.d.). SynThink Research Chemicals. Retrieved January 17, 2026, from [Link]
-
Cas 72956-09-3,Carvedilol. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
What is Carvedilol used for? (2024, June 14). Synapse. Retrieved January 17, 2026, from [Link]
-
de Campos, D. P., de Oliveira, A. C. S., & de Souza, J. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. PubMed. Retrieved from [Link]
-
de Campos, D. P., de Oliveira, A. C. S., & de Souza, J. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. Taylor & Francis Online. Retrieved from [Link]
-
Carvedilol EP Impurity A (EP). (n.d.). Analytica Chemie. Retrieved January 17, 2026, from [Link]
-
Carvedilol (oral route). (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]
-
Carvedilol EP Impurity A | CAS No- 1076199-79-5; 1198090-73-1. (n.d.). GLP Pharma Standards. Retrieved January 17, 2026, from [Link]
-
PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (2012, May 1). Sivem Pharmaceuticals. Retrieved from [Link]
- Hiendrawan, S., Widjojokusumo, E., & Tjandrawinata, R. (2016). Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties. AAPS PharmSciTech.
-
(-)-Carvedilol. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
-
(carvedilol) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]
-
Kumar, B. A., et al. (n.d.). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. TSI Journals. Retrieved from [Link]
- Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]. (2009, December 30). Google Patents.
- Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol. (n.d.). Google Patents.
-
PROCESS FOR THE PREPARATION OF CARVEDILOL. (n.d.). European Patent Office. Retrieved from [Link]
- Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy). (2007, August 16). Google Patents. Retrieved from https://patents.google.
-
CAS No : 1198090-73-1| Product Name : Carvedilol - Impurity A. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl). (n.d.). PubChem. Retrieved from [Link]
-
(R)-1-((9H-Carbazol-4-yl)oxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydron. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]
-
Assay to Measure Beta Blocker Adherence. (n.d.). PatLynk. Retrieved January 17, 2026, from [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. Retrieved January 17, 2026, from [Link]
-
Beta blocker. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Beta-blockers. (2025, July 19). Deranged Physiology. Retrieved January 17, 2026, from [Link]
-
Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. (2013, December 26). PubMed Central. Retrieved from [Link]
Sources
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. Carvedilol - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lookchem.com [lookchem.com]
- 9. Carvedilol | 72956-09-3 [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. cleanchemlab.com [cleanchemlab.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Evaluation and correlation of the physicochemical properties of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 18. WO2009116069A2 - Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol - Google Patents [patents.google.com]
- 19. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 20. tsijournals.com [tsijournals.com]
- 21. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 22. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Carvedilol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
An In-depth Technical Guide to 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol. While this specific molecule is not extensively documented in peer-reviewed literature, its structural relationship to a vast family of pharmacologically significant carbazole derivatives allows for a detailed theoretical and practical exploration. This document elucidates its chemical identity, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses its potential biological activities and applications based on the established pharmacology of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel carbazole-based compounds.
Introduction to the Carbazole Scaffold in Drug Discovery
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Carbazole-containing compounds have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and cardiovascular agents.[3][4] The planarity of the carbazole ring system allows for effective intercalation with DNA and interaction with various enzymatic targets, while the nitrogen atom provides a site for substitution, enabling the synthesis of diverse chemical libraries. The compound 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol belongs to the class of carbazolyl-propanolamine derivatives, a structural motif associated with various pharmacological effects.
Chemical Identity and Physicochemical Properties
This section details the fundamental chemical information for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol.
IUPAC Name and Structure
The formal IUPAC name for the topic compound is 1-(9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol . Its chemical structure is depicted below:
Caption: 2D structure of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 436088-68-5 | N/A |
| Molecular Formula | C₁₈H₂₂N₂O₂ | N/A |
| Molecular Weight | 298.38 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | N/A |
Proposed Synthesis Protocol
While a specific published synthesis for 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has not been identified, a reliable synthetic route can be proposed based on established methods for the preparation of analogous carbazolyl-propanolamine derivatives. The most logical approach involves a two-step process: the synthesis of the epoxide intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole, followed by its reaction with 2-methoxyethylamine.
Synthesis of 9-(Oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)
This intermediate is prepared by the N-alkylation of carbazole with an excess of epichlorohydrin in the presence of a base.
Caption: Workflow for the synthesis of the epoxide intermediate.
Protocol:
-
To a solution of carbazole in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a powdered base such as potassium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the carbazolide anion.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 9-(oxiran-2-ylmethyl)-9H-carbazole.
Synthesis of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol (Final Product)
The final compound is synthesized by the ring-opening of the epoxide intermediate with 2-methoxyethylamine.
Caption: Workflow for the synthesis of the final product.
Protocol:
-
Dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole in a protic solvent such as ethanol or methanol.
-
Add 2-methoxyethylamine to the solution. An excess of the amine can be used to drive the reaction to completion.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the excess amine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Analytical Characterization
As no specific analytical data has been published for this compound, this section provides expected spectral characteristics based on its chemical structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The protons of the propan-2-ol backbone and the 2-methoxyethyl side chain would appear in the upfield region. The methoxy group protons should be a sharp singlet around 3.3-3.5 ppm. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the aromatic carbons of the carbazole moiety in the downfield region (110-140 ppm). The aliphatic carbons of the propan-2-ol and 2-methoxyethyl groups will resonate in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad, in the region of 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (298.38 g/mol ).
Potential Biological Activities and Therapeutic Applications
The biological profile of 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has not been reported. However, based on its structural features, we can infer potential areas of pharmacological interest.
Rationale for Potential Activity
-
Structural Similarity to Beta-Blockers: The propan-2-olamine side chain is a common pharmacophore in many beta-adrenergic receptor antagonists (beta-blockers). However, the substitution at the 9-position of the carbazole ring, rather than the 4-position as seen in the well-known beta-blocker Carvedilol, will significantly alter its interaction with adrenergic receptors.
-
Anticancer and Antimicrobial Properties of Carbazoles: A vast body of literature supports the potential of carbazole derivatives as anticancer and antimicrobial agents.[4][5] The planar carbazole ring can intercalate into DNA, and various substituted carbazoles have been shown to inhibit topoisomerases and other enzymes crucial for cell proliferation. The propanolamine side chain could also contribute to these activities by enhancing solubility and interacting with biological targets.
-
Neuroprotective Effects: Certain carbazole derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.[3]
Proposed Areas for Investigation
-
Antiproliferative Activity: Screening against a panel of cancer cell lines would be a primary step to evaluate its potential as an anticancer agent.
-
Antimicrobial Activity: Testing against various strains of bacteria and fungi could reveal potential applications in infectious diseases.
-
Receptor Binding Assays: Investigating its binding affinity for adrenergic, serotonergic, and dopaminergic receptors could uncover its potential as a modulator of these systems.
Safety and Handling
As with any uncharacterized chemical compound, 1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier.
Conclusion
1-(9H-Carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol is a distinct chemical entity within the broad and pharmacologically rich class of carbazole derivatives. While specific experimental data for this compound is lacking in the public domain, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The discussion of its potential biological activities, grounded in the known pharmacology of structurally related compounds, offers a rationale for its further investigation as a novel therapeutic agent. This technical guide serves as a valuable starting point for researchers aiming to explore the chemical and biological landscape of new carbazole-based molecules.
References
-
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. (URL: [Link])
- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. (URL: )
-
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. (URL: [Link])
-
Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II. (URL: [Link])
-
CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (URL: [Link])
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (URL: [Link])
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (URL: [Link])
-
1-(9H-carbazol-9-yl)-3-ethoxy-2-propanol. (URL: [Link])
-
New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9-yl)propanehydrazide. (URL: [Link])
-
3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL. (URL: [Link])
-
Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. (URL: [Link])
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. (URL: [Link])
-
A review on the biological potentials of carbazole and its derived products. (URL: [Link])
-
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. (URL: [Link])
-
Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. (URL: [Link])
-
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (URL: [Link])
-
Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. (URL: [Link])
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (URL: [Link])
-
N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. (URL: [Link])
-
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. (URL: [Link])
-
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. (URL: [Link])
-
Synthesis of a. 9H-Carbazol-9-amine. (URL: [Link])
Sources
- 1. echemcom.com [echemcom.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
A Comprehensive Guide to the Spectral Analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a detailed framework for the comprehensive spectral analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a significant related compound of the beta-blocker Carvedilol. In pharmaceutical development and manufacturing, the unambiguous identification and characterization of such compounds are critical for ensuring drug purity, safety, and efficacy. This document outlines the application of four key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to achieve a holistic and definitive structural elucidation. By integrating the principles, detailed experimental protocols, and expert interpretation of the spectral data, this guide serves as a practical resource for scientists engaged in analytical chemistry, quality control, and regulatory compliance.
Introduction
The Compound: A Structural Isomer of Significance
This compound is a structural isomer of the widely used pharmaceutical agent Carvedilol. While Carvedilol features a propanolamine side chain linked via an ether at the 4-position of the carbazole ring, this compound has the side chain attached directly to the carbazole nitrogen at the 9-position. This distinction is critical, as even minor structural changes can profoundly impact a molecule's pharmacological and toxicological profile. The synthesis of Carvedilol can sometimes lead to the formation of such isomers as process-related impurities[1][2].
Analytical Imperative in Pharmaceutical Quality Control
Regulatory bodies mandate rigorous characterization of any impurity present in an active pharmaceutical ingredient (API). Therefore, a robust analytical methodology is required to not only detect but also definitively identify compounds like this compound. This ensures that it can be distinguished from the API and other related substances, quantified accurately, and assessed for potential impact. The multi-technique approach described herein provides the necessary orthogonal data to build a complete and irrefutable profile of the molecule.
Molecular Structure and Spectroscopic Blueprint
A thorough analysis begins with an understanding of the molecule's constituent parts. The key functional groups—an N-substituted carbazole, a secondary alcohol, a secondary amine, and an ether—each provide a unique spectroscopic fingerprint.
Caption: Molecular structure and key functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
3.1 Rationale: MS is the foundational technique for determining the molecular weight of a compound, providing the most direct confirmation of its elemental composition. Tandem MS (MS/MS) further elucidates the structure by inducing fragmentation at the weakest bonds, revealing the connectivity of the molecule.
3.2 Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to promote protonation.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique typically keeps the molecular ion intact.
-
Mass Analysis (MS1): Acquire a full scan spectrum from m/z 100-500 to identify the protonated molecular ion, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with argon gas. Acquire the product ion spectrum. Fragmentation is a well-documented process in mass spectrometry used to determine structural information[3].
3.3 Data Interpretation The molecular formula is C₂₀H₂₆N₂O₂ with a molecular weight of 326.44 g/mol . The high-resolution mass spectrometer should detect the [M+H]⁺ ion at m/z 327.2076.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Table 1: Predicted Mass Fragments and Their Origins
| m/z (Monoisotopic) | Proposed Formula | Description |
|---|---|---|
| 327.2076 | [C₂₀H₂₇N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 252.1392 | [C₁₇H₁₈N₂]⁺ | Loss of the 2-methoxy-ethylamino group via cleavage next to the propanol oxygen. |
| 194.0970 | [C₁₄H₁₂N]⁺ | Result of α-cleavage at the C-C bond adjacent to the carbazole nitrogen, a characteristic fragmentation for N-alkyl compounds[4]. |
| 167.0735 | [C₁₂H₉N]⁺ | The stable carbazole cation radical, formed after further fragmentation. |
| 75.0813 | [C₄H₁₁N]⁺ | Fragment corresponding to the protonated 2-methoxy-ethylamine portion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
4.1 Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow for the complete assignment of the molecular structure.
4.2 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is important, as protic solvents can exchange with OH and NH protons[5][6].
-
Acquisition: Record spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively[7].
4.3 Data Interpretation
¹H NMR: The spectrum is expected to show distinct regions for aromatic, aliphatic, and exchangeable protons. The N-9 substitution on the carbazole ring breaks its C₂ᵥ symmetry, making all aromatic protons chemically non-equivalent.
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | d | 2H | H-4, H-5 | Deshielded protons adjacent to the fused rings of the carbazole[8]. |
| ~7.50 | t | 2H | H-2, H-7 | Aromatic protons on the carbazole ring. |
| ~7.42 | d | 2H | H-1, H-8 | Aromatic protons adjacent to the N-9 substituent. |
| ~7.25 | t | 2H | H-3, H-6 | Aromatic protons on the carbazole ring. |
| ~4.40 | m | 2H | N⁹-CH₂ | Methylene protons directly attached to the electron-withdrawing carbazole nitrogen. |
| ~4.10 | m | 1H | CH (OH) | Methine proton attached to the hydroxyl group. |
| ~3.40 | s | 3H | O-CH₃ | Singlet for the methoxy group protons. |
| ~3.60 | t | 2H | O-CH₂ -CH₂ | Methylene protons adjacent to the ether oxygen. |
| ~2.90 | m | 4H | -CH₂ -NH-CH₂ - | Methylene protons adjacent to the secondary amine nitrogen. |
| ~2.50 | br s | 1H | NH | Broad, exchangeable proton of the secondary amine. |
| ~2.00 | br s | 1H | OH | Broad, exchangeable proton of the secondary alcohol. |
¹³C NMR: The spectrum will confirm the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~140.5 | C-4a, C-4b | Quaternary carbons at the ring junctions of carbazole. |
| ~126.0 | C-2, C-7 | Aromatic CH carbons. |
| ~123.5 | C-9a, C-8a | Quaternary carbons adjacent to the nitrogen in carbazole. |
| ~120.5 | C-3, C-6 | Aromatic CH carbons. |
| ~119.0 | C-4, C-5 | Aromatic CH carbons. |
| ~109.0 | C-1, C-8 | Aromatic CH carbons shielded by the N-9 position[9]. |
| ~70.0 | C H(OH) | Carbon bearing the hydroxyl group. |
| ~69.5 | O-C H₂ | Carbon adjacent to the ether oxygen. |
| ~59.0 | O-C H₃ | Methoxy carbon. |
| ~52.0 | N⁹-C H₂ | Carbon attached to the carbazole nitrogen. |
| ~50.0 | NH-C H₂ | Carbon adjacent to the secondary amine. |
| ~48.0 | C H₂-NH | Carbon adjacent to the secondary amine. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
5.1 Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
5.2 Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Perform a background scan of the empty crystal for correction.
5.3 Data Interpretation The FTIR spectrum provides clear evidence for the key functional groups.
Table 4: Key FTIR Absorption Bands and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3350 | Medium, sharp | N-H stretch (secondary amine)[10]. |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1450 | Medium-Strong | Aromatic C=C ring stretching[11]. |
| ~1240 | Strong | C-O stretch (ether) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~1120 | Medium | C-N stretch[12]. |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic pattern) |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
6.1 Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated systems and chromophores. For this compound, the carbazole moiety is the dominant chromophore.
6.2 Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the sample in a UV-transparent solvent such as methanol or acetonitrile.
-
Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cell.
6.3 Data Interpretation The UV spectrum of N-substituted carbazoles is well-characterized and typically displays three main absorption bands corresponding to π-π* electronic transitions within the aromatic system[13][14].
Table 5: Expected UV-Vis Absorption Maxima (in Methanol)
| λₘₐₓ (nm) | Transition Type | Origin |
|---|---|---|
| ~293 nm | π-π* | Transition localized on the benzene rings of the carbazole. |
| ~325 nm | π-π* | Electronic transition involving the entire conjugated system. |
| ~340 nm | π-π* | Lower energy transition characteristic of the carbazole chromophore[15][16]. |
Integrated Analytical Workflow and Data Synthesis
The power of this multi-technique approach lies in the convergence of data. No single technique can unambiguously identify the structure, but together they form a self-validating system.
Caption: Integrated workflow for definitive structural analysis.
The MS data confirm the molecular weight. The FTIR data confirm the presence of the expected functional groups. The UV-Vis data confirm the carbazole core. Finally, the NMR data piece the entire puzzle together, confirming the specific connectivity of the N-9 isomer and definitively distinguishing it from the O-4 isomer (Carvedilol), which would have a markedly different aromatic proton splitting pattern and a different number of exchangeable protons (NH on carbazole, NH in side chain, and OH).
Conclusion
The spectral analysis of this compound requires a synergistic application of modern analytical techniques. Through the systematic use of MS, NMR, FTIR, and UV-Vis spectroscopy, a complete and unambiguous structural profile can be established. This guide provides the foundational principles, practical protocols, and interpretive logic necessary for researchers and drug development professionals to confidently identify and characterize this and other related pharmaceutical compounds, thereby upholding the highest standards of scientific integrity and product quality.
References
- Al-Jhaloudi, S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119293.
-
ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 x 10-5 mol L-1. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Doc Brown's Chemistry. [Link]
-
Wang, C., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(1), 143-152. [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra of 2.0 mg carbazole with increasing concentration of DMF. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. PubChem. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. ResearchGate. [Link]
-
MDPI. (2022). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. ResearchGate. [Link]
-
Gaina, V., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 31, 105934. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]
-
Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 175-179. [Link]
-
ResearchGate. (n.d.). Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes. ResearchGate. [Link]
-
University of Arizona. (2011). Novel design and synthesis of modified structure of Carvedilol. University of Arizona. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]
-
ResearchGate. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]
-
Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials, 1(1), 103-109. [Link]
-
JETIR. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR. [Link]
-
ResearchGate. (n.d.). FTIR spectra of monomer of N-methanol carbazole. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. PubChem. [Link]
-
Glick, J., et al. (1998). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 9(4), 337-346. [Link]
-
precisionFDA. (n.d.). 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL). precisionFDA. [Link]
-
MDPI. (2020). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2020(4), M1153. [Link]
-
Díaz, F., et al. (2011). 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate: a carvedilol solvatomorph. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 7), o222-o225. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of poly (N-vinyl carbazole)-co-poly(2-(Dimethylamino)ethyl methacrylate). ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. [Link]
-
Pharmaffiliates. (n.d.). Carvedilol - Impurity A. Pharmaffiliates. [Link]
- Google Patents. (n.d.). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
-
National Center for Biotechnology Information. (2005). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jetir.org [jetir.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 7. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
From Pixels to Pills: An In-Depth Technical Guide to the In Silico Design and Synthesis of Novel Carbazole Derivatives
Introduction: The Enduring Significance of the Carbazole Scaffold
Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for developing therapeutic agents targeting a wide array of biological targets.[1][2] Naturally occurring carbazole alkaloids first demonstrated potent antimicrobial properties, paving the way for extensive research into their diverse pharmacological activities.[2] Today, carbazole derivatives are investigated for their potential as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic agents, among others.[1][3][4] The clinical success of compounds like the anticancer agent ellipticine has solidified the carbazole core as a cornerstone of modern drug discovery.[2]
This guide provides a comprehensive, field-proven workflow for the rational design and synthesis of novel carbazole derivatives. We will journey from the initial computational blueprint—leveraging powerful in silico tools to predict and prioritize candidates—to the practicalities of bench-top synthesis and characterization, culminating in the crucial step of biological validation. This document is intended for researchers, scientists, and drug development professionals seeking to harness this potent chemical entity for therapeutic innovation.
Chapter 1: The Blueprint - A Modern In Silico Design Strategy
Modern drug discovery has been revolutionized by computational methods that dramatically reduce the time and cost associated with identifying promising lead compounds.[5] An in silico-first approach allows us to design and pre-validate molecules for desired biological activity and drug-like properties before a single flask is touched, significantly increasing the probability of success.[6][7]
Target Identification and Virtual Screening
The journey begins with identifying a biological target—typically a protein or enzyme—implicated in a disease pathway. Once a 3D structure of the target is available, structure-based virtual screening (SBVS) becomes a powerful tool.[8][9] This process involves computationally docking vast libraries of compounds into the target's binding site to predict binding affinity and orientation.[8][10]
In contrast, if the target's 3D structure is unknown but ligands with known activity exist, ligand-based virtual screening (LBVS) can be employed.[8][9] This method uses the chemical features of known active molecules to build a pharmacophore model—an electronic and steric map of essential interactions—to find new, structurally diverse compounds with similar properties.[5]
dot graph In_Silico_Workflow { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Target [label="Target Identification\n(e.g., Protein Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Libraries [label="Compound Libraries\n(Virtual & Custom)", fillcolor="#F1F3F4", fontcolor="#202124"]; VS [label="Virtual Screening\n(SBVS or LBVS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Docking [label="Molecular Docking\n(Pose & Affinity Prediction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scoring [label="Scoring & Ranking\n(Prioritization)", fillcolor="#FBBC05", fontcolor="#202124"]; ADMET [label="In Silico ADMET\n(Drug-Likeness Filter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Candidate Selection\n(Top ~1%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesis [label="Proceed to Synthesis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Target -> VS [label="3D Structure"]; Libraries -> VS [label="Chemical Space"]; VS -> Docking [label="Initial Filtering"]; Docking -> Scoring [label="Calculate Binding Energy"]; Scoring -> ADMET [label="Top Candidates"]; ADMET -> Hit [label="Filter for Safety\n& Pharmacokinetics"]; Hit -> Synthesis; } caption: High-level workflow for in silico drug design.
Protocol: Molecular Docking of Carbazole Derivatives
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[11] This protocol outlines a typical docking experiment using widely available software.
Objective: To predict the binding mode and affinity of designed carbazole derivatives against a target protein (e.g., Topoisomerase I, PDB ID: 1A35).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.[11]
-
-
Ligand Preparation:
-
Draw the 2D structures of the novel carbazole derivatives.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy, stable conformation.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is often the pocket where a known inhibitor or natural substrate binds.
-
Generate a grid box that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this defined space.[11]
-
-
Docking Execution:
-
Run the docking algorithm (e.g., using AutoDock). The software will systematically place the ligand in the grid box, exploring various conformations and orientations to find the most energetically favorable poses.[11]
-
-
Analysis of Results:
-
Analyze the output, focusing on the top-ranked poses. Key metrics include the estimated binding energy (lower is better) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the carbazole derivative and the protein's amino acid residues.
-
ADMET Prediction: Designing for Success in the Body
A compound's potency against its target is only half the story. To become a successful drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[12][13] Predicting these properties in silico is a crucial filtering step that weeds out candidates likely to fail in later development stages due to poor pharmacokinetics or toxicity.[6][7][13]
Computational tools and machine learning models analyze a molecule's structure to forecast its behavior in the body.[13] This early assessment saves immense time and resources by focusing synthetic efforts on the most promising and drug-like candidates.[7][13]
| Property | Desired Outcome | Rationale | Common Tools |
| Absorption | High Caco-2 permeability, Good oral bioavailability | Ensures the drug can be absorbed from the gut into the bloodstream. | SwissADME, pkCSM |
| Distribution | Moderate plasma protein binding, CNS penetration (if needed) | Governs where the drug goes in the body and its availability to reach the target. | ADMETlab, SwissADME |
| Metabolism | CYP450 inhibition (low) | Predicts how the drug is broken down by liver enzymes; inhibition can lead to drug-drug interactions. | ADMET Predictor, pkCSM |
| Excretion | Balanced renal and hepatic clearance | Determines how the drug is eliminated from the body. | pkCSM, ADMETlab |
| Toxicity | Non-mutagenic (Ames test), Low cardiotoxicity (hERG inhibition) | Identifies potential safety liabilities early in the process.[12] | ADMETsar, ProTox-II |
Chapter 2: From Blueprint to Bench - Chemical Synthesis & Characterization
With a prioritized list of computationally validated candidates, the focus shifts to chemical synthesis. The versatility of the carbazole core allows for numerous synthetic strategies, from building the tricyclic system to functionalizing a pre-existing scaffold.
Core Synthesis Strategies
Several classic and modern reactions are employed for constructing the carbazole ring system.
-
Borsche–Drechsel Cyclization: This is a robust, acid-catalyzed reaction to synthesize tetrahydrocarbazoles from the cyclization of cyclohexanone arylhydrazones.[14][15] The resulting tetrahydrocarbazole can then be aromatized to yield the final carbazole product.[16] This method is a variation of the well-known Fischer indole synthesis.[15][17]
-
Graebe-Ullmann Reaction: This reaction involves the diazotization of an aminodiphenylamine followed by heating to induce cyclization and nitrogen extrusion, forming the carbazole ring.[18]
-
Ullmann Condensation/Coupling: This copper-catalyzed reaction is a powerful method for C-N bond formation, often used to couple an aryl halide with an amine to build precursors for carbazole synthesis or to directly N-arylate a carbazole ring.[19][20][21]
-
Diels-Alder Reaction: This cycloaddition reaction can be a powerful tool for constructing complex, functionalized carbazole derivatives from indole-based dienes.[22]
dot graph Synthesis_Scheme { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Reactants Phenylhydrazine [label="Phenylhydrazine"]; Cyclohexanone [label="Cyclohexanone"];
// Intermediates Hydrazone [label="Cyclohexanone\nPhenylhydrazone"]; Tetrahydrocarbazole [label="1,2,3,4-Tetrahydrocarbazole"];
// Product Carbazole [label="Carbazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Path {rank=same; Phenylhydrazine; Cyclohexanone;} Phenylhydrazine -> Hydrazone; Cyclohexanone -> Hydrazone [label="+"]; Hydrazone -> Tetrahydrocarbazole [label="Acid (H+)\nHeat\n(Cyclization)"]; Tetrahydrocarbazole -> Carbazole [label="Oxidation\n(- 4H)"]; } caption: The Borsche-Drechsel cyclization pathway.
Protocol: Representative Synthesis of an N-Substituted Carbazole Derivative
This protocol describes the synthesis of an N-(hydrazinoacetyl)-carbazole, a common intermediate for further derivatization.
Step 1: Synthesis of N-(chloroacetyl)-carbazole
-
To a solution of 9H-Carbazole in a suitable solvent (e.g., acetone), add chloroacetyl chloride.
-
Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by recrystallization to purify the N-(chloroacetyl)-carbazole intermediate.
Step 2: Synthesis of N-(hydrazinoacetyl)-carbazole
-
Dissolve the N-(chloroacetyl)-carbazole from Step 1 in a solvent mixture such as ethanol and dioxane.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure N-(hydrazinoacetyl)-carbazole.
This intermediate is now ready for condensation with various aromatic aldehydes to generate a library of novel carbazole derivatives.
Structural Characterization
Confirming the identity and purity of synthesized compounds is a non-negotiable step. A combination of spectroscopic techniques is used to provide a complete structural picture.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structure determination, NMR provides detailed information about the carbon-hydrogen framework of a molecule.[23][25][26] ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structural components.[26][27] High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula.[23]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[26][28]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the final compound.[23]
Chapter 3: Proving the Concept - Biological Evaluation
With pure, characterized compounds in hand, the final phase is to test the initial in silico hypothesis through biological assays. This step validates the computational predictions and provides the crucial data needed to establish Structure-Activity Relationships (SAR).
In Vitro Assays
The choice of assay is dictated by the biological target. For example, if the carbazole derivatives were designed as kinase inhibitors, an enzyme inhibition assay would be performed. If designed as anticancer agents, cytotoxicity would be measured against relevant cancer cell lines.[29]
Example: Anticancer Activity Screening
A common method is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized carbazole derivatives for a set period (e.g., 48-72 hours).
-
Cell Fixation & Staining: The cells are fixed and then stained with SRB dye.
-
Measurement: The dye is solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the number of living cells.
-
Data Analysis: The results are used to calculate the GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50), which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity. By comparing the activity data (e.g., IC₅₀ values) across a series of related carbazole derivatives, researchers can deduce which functional groups and structural features are critical for potency. This insight is invaluable for guiding the next round of design and optimization, creating a feedback loop between the computational, synthetic, and biological phases.
dot graph SAR_Cycle { layout=dot; rankdir=TB; splines=curved; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Design [label="In Silico Design\n(Hypothesis Generation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesize [label="Chemical Synthesis\n(Molecule Creation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Test [label="Biological Testing\n(Data Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="SAR Analysis\n(Generate Insights)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Design -> Synthesize [label="Prioritized\nCandidates"]; Synthesize -> Test [label="Pure\nCompounds"]; Test -> Analyze [label="Activity Data\n(e.g., IC50)"]; Analyze -> Design [label="Design Rules &\nNew Hypotheses", constraint=false]; } caption: The iterative cycle of drug discovery optimization.
Conclusion and Future Perspectives
The integration of robust in silico design strategies with efficient synthetic chemistry and targeted biological evaluation provides a powerful paradigm for the discovery of novel carbazole-based therapeutics. The workflow detailed in this guide—from computational screening and ADMET prediction to classical synthesis and biological validation—represents a self-validating system designed to maximize efficiency and success rates. As computational power increases and our understanding of biological systems deepens, this synergy will continue to accelerate the journey from a promising chemical scaffold to a life-changing medicine. The future of carbazole-based drug discovery lies in leveraging these multi-disciplinary approaches to tackle complex diseases with ever-increasing precision and efficacy.
References
-
Borsche–Drechsel cyclization - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chourasiya, A., et al. (2024). Virtual Screening Process: A Guide in Modern Drug Designing. Methods in Molecular Biology. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 17, 2026, from [Link]
-
Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved January 17, 2026, from [Link]
-
Patel, R. J., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved January 17, 2026, from [Link]
-
Singh, V. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research Publication and Reviews. Available at: [Link]
-
Wang, Y., et al. (2021). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. Available at: [Link]
-
Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved January 17, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Heliyon. Available at: [Link]
-
Siudem, P., et al. (2023). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. International Journal of Molecular Sciences. Available at: [Link]
-
Fiveable. (n.d.). ADMET prediction. Retrieved January 17, 2026, from [Link]
-
Fiveable. (n.d.). Virtual screening and computer-aided drug design. Retrieved January 17, 2026, from [Link]
-
Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. Available at: [Link]
-
Zhang, X., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances. Available at: [Link]
-
Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved January 17, 2026, from [Link]
-
Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Retrieved January 17, 2026, from [Link]
-
Lemos, L. R., et al. (2023). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. Molecules. Available at: [Link]
-
Open Access Journals. (n.d.). Principles of Organic Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Bohrium. (2023). The Borsche - Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved January 17, 2026, from [Link]
-
Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved January 17, 2026, from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved January 17, 2026, from [Link]
-
Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Organic Spectroscopy? [Video]. YouTube. Available at: [Link]
-
Kaur, H., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis. Available at: [Link]
-
ResearchGate. (2025). Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. Retrieved January 17, 2026, from [Link]
-
Miceli, M., et al. (2021). Carbazoles: Role and Functions in Fighting Diabetes. Molecules. Available at: [Link]
-
ResearchGate. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. Retrieved January 17, 2026, from [Link]
-
Singh, A., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Pandey, S., et al. (2021). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. European Journal of Biological Research. Available at: [Link]
-
Banwell, M. G., et al. (2012). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, P., et al. (2016). Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
Hegde, R. P., et al. (n.d.). Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. PharmaInfo. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]
-
Zhao, X., et al. (2014). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Chakraborti, G., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved January 17, 2026, from [Link]
-
Kumar, R., et al. (2020). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances. Available at: [Link]
-
Al-blewi, F. F., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLOS ONE. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). IN SILICO DESIGNING AND SCREENING OF CARBAZOLE DERIVATIVES AS TOPOISOMERASE II INHIBITORS. Retrieved January 17, 2026, from [Link]
-
Tiwari, M., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Bioorganic Chemistry. Available at: [Link]
-
Wang, S., et al. (2015). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Investigation of in vitro and in silico effects of some novel carbazole Schiff bases on human carbonic anhydrase isoforms I and II. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. digitalchemistry.ai [digitalchemistry.ai]
- 8. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 9. mdpi.com [mdpi.com]
- 10. Virtual Screening Process: A Guide in Modern Drug Designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. distantreader.org [distantreader.org]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. aurlide.fi [aurlide.fi]
- 14. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 18. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. open.metu.edu.tr [open.metu.edu.tr]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. britannica.com [britannica.com]
- 26. rroij.com [rroij.com]
- 27. wjarr.com [wjarr.com]
- 28. youtube.com [youtube.com]
- 29. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Scientific Imperative for Multi-Faceted Characterization
An In-depth Technical Guide to the Characterization of New Carbazole-Thiazole Conjugates
In the landscape of modern materials science and medicinal chemistry, the rational design of novel organic molecules is paramount. Carbazole-thiazole conjugates have emerged as a particularly promising class of compounds, demonstrating significant potential across diverse fields such as organic electronics and oncology.[1][2][3] The carbazole moiety, a well-known hole-transporting unit with high thermal stability, is an excellent building block for optoelectronic materials.[4][5] Concurrently, the thiazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting anticancer and antimicrobial properties.[2][6]
The fusion of these two scaffolds creates a donor-π-acceptor (D-π-A) architecture ripe for exploration. However, the synthesis of a novel conjugate is merely the first step. Its true potential can only be unlocked through a rigorous and comprehensive characterization workflow. This guide eschews a simple checklist approach. Instead, it provides a holistic framework for investigation, grounded in the causality behind each experimental choice. As researchers, our goal is not just to collect data, but to build a self-validating narrative around a molecule, where spectroscopic, computational, and functional data converge to tell a cohesive story. This guide is designed to equip you with the protocols and, more importantly, the scientific reasoning to tell that story effectively.
The Foundation: Synthesis and Structural Verification
The journey begins with the successful synthesis of the target carbazole-thiazole conjugate. While numerous synthetic routes exist, a common and effective approach involves the Knoevenagel condensation.[7] The primary objective of this initial characterization phase is unequivocal structural confirmation and purity assessment. An impure sample will yield misleading and irreproducible data in all subsequent photophysical or biological assays.
Core Spectroscopic Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the bedrock of structural verification for organic compounds.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[9][11] For carbazole-thiazole conjugates, both ¹H and ¹³C NMR are essential.
-
Rationale & Expertise: ¹H NMR confirms the presence and connectivity of protons. We look for characteristic signals: the aromatic protons of the carbazole and thiazole rings, and any aliphatic protons in linking groups or substituents. For instance, the proton of the thiazole ring can be expected in the 7.51–8.10 ppm range.[12] ¹³C NMR complements this by confirming the carbon skeleton. The number of unique signals should correspond to the number of unique carbon atoms in the proposed structure, a key validation step.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[10][13]
-
Rationale & Expertise: High-Resolution Mass Spectrometry (HRMS) is the preferred method. Observing the molecular ion peak (M+) with a mass that matches the calculated molecular weight to within a few parts per million (ppm) provides extremely high confidence in the elemental composition of the synthesized conjugate.
-
Purity Assessment: Beyond Spectroscopy
While NMR can indicate the presence of impurities, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for quantifying purity.
-
Rationale & Expertise: A sharp, single peak in an HPLC chromatogram, ideally across multiple solvent systems, is a strong indicator of a pure compound. This is a critical quality control step before proceeding to costly and time-consuming functional assays.
Experimental Workflow: Structural Verification
Caption: Workflow for synthesis and structural validation.
Unveiling Electronic Behavior: Photophysical Characterization
With a structurally confirmed pure compound, we can now probe its electronic and optical properties. This is crucial for applications in OLEDs, solar cells, and fluorescent sensors.[1][14] The primary techniques are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.[15][16]
UV-Visible Absorption Spectroscopy
-
Principle: This technique measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions from the ground state to excited states.[17]
-
Rationale & Expertise: For D-π-A systems like carbazole-thiazole conjugates, we typically expect to see two main absorption bands. One at a shorter wavelength corresponding to the π-π* transitions localized on the carbazole and thiazole rings, and a longer-wavelength band corresponding to the intramolecular charge transfer (ICT) from the electron-donating carbazole to the electron-accepting thiazole. The position (λmax) and intensity (molar extinction coefficient, ε) of the ICT band are of primary interest.
Protocol: UV-Visible Spectroscopy
-
Preparation: Prepare a stock solution of the conjugate in a spectroscopic grade solvent (e.g., Dichloromethane, Toluene, THF) at a known concentration (e.g., 1x10⁻³ M).
-
Dilution: Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (e.g., 1x10⁻⁵ M). This ensures adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[18]
-
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction.[18]
-
Measurement: Replace the blank with the sample solution and record the absorption spectrum over a relevant range (e.g., 250-700 nm).
-
Data Analysis: Identify the λmax for each absorption band. Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration, and l is the cuvette path length (typically 1 cm).
Fluorescence Spectroscopy
-
Principle: This technique measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. It is significantly more sensitive than absorption spectroscopy.[19]
-
Rationale & Expertise: Fluorescence spectroscopy reveals the emission properties of the conjugate. Key parameters include the emission maximum (λem), the Stokes shift (the difference in nm between λmax and λem), and the photoluminescence quantum yield (ΦF). A large Stokes shift is often desirable for optical applications to minimize self-absorption. A high ΦF is critical for emissive materials in OLEDs.[4]
Protocol: Fluorescence Spectroscopy
-
Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength (λex) to the λmax of the lowest energy absorption band (the ICT band) determined from the UV-Vis spectrum.
-
Measurement: Scan the emission spectrum over a range starting just after the excitation wavelength to the near-infrared (e.g., if λex is 400 nm, scan from 410-800 nm).
-
Quantum Yield (Relative Method):
-
Select a well-characterized fluorescent standard with an emission profile similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of both the standard and the sample under identical conditions.
-
Calculate ΦF using the formula: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Presentation
Summarize the photophysical data in a clear, tabular format for easy comparison, especially if multiple derivatives or solvents are studied.
| Compound | Solvent | λabs (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF |
| CZ-TZ-1 | Toluene | 410 | 3.5 | 520 | 110 | 0.65 |
| CZ-TZ-1 | THF | 425 | 3.6 | 550 | 125 | 0.40 |
| CZ-TZ-2 | Toluene | 430 | 4.1 | 545 | 115 | 0.78 |
| Hypothetical data for illustration. |
Bridging Theory and Experiment: Computational Modeling
Density Functional Theory (DFT) is a powerful computational tool that complements experimental findings by providing deep insights into the electronic structure and properties of molecules.[20][21][22]
-
Rationale & Expertise: DFT allows us to visualize the molecular orbitals involved in electronic transitions. For a carbazole-thiazole conjugate, we expect the Highest Occupied Molecular Orbital (HOMO) to be localized on the electron-rich carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO) to be on the electron-deficient thiazole acceptor. The calculated HOMO-LUMO energy gap (Egap) should correlate with the onset of the experimental absorption spectrum. Time-Dependent DFT (TD-DFT) can further be used to simulate the UV-Vis spectrum, allowing for a direct comparison with experimental data.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 20. matlantis.com [matlantis.com]
- 21. learningbreeze.com [learningbreeze.com]
- 22. imperial.ac.uk [imperial.ac.uk]
Methodological & Application
Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of Carbazole Derivatives
Introduction: The Imperative for Novel Antimicrobials and the Promise of Carbazoles
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Microorganisms have developed resistance to many conventional antibiotics, making the treatment of infections a significant challenge.[2] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of novel drug candidates. Among these, the carbazole framework, a tricyclic aromatic amine, has garnered substantial attention from medicinal chemists.[2][3]
Carbazole and its derivatives, found in both natural sources like the plant genus Murraya and produced through synthetic routes, exhibit a wide spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][3][4] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5] This guide provides a comprehensive overview of the methodologies and protocols essential for the systematic evaluation of carbazole derivatives in antimicrobial research, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the interpretation of results to accelerate the journey from compound synthesis to potential clinical application.
General Workflow for Antimicrobial Evaluation of Carbazole Derivatives
The successful evaluation of a novel carbazole derivative follows a structured, multi-stage process. This workflow ensures that promising candidates are identified efficiently while characterizing their potency, spectrum of activity, and safety profile. The process logically progresses from broad initial screens to detailed quantitative and mechanistic studies.
Caption: Step-by-step flowchart for MIC determination via broth microdilution.
-
Plate Preparation:
-
Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into all wells of a 96-well microtiter plate. [6]2. Compound Dilution:
-
Prepare a stock solution of the carbazole derivative in DMSO at a concentration significantly higher than the expected MIC.
-
Add 100 µL of the stock solution to the first well (Column 1), resulting in an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to Column 10. Discard the final 100 µL from Column 10.
-
This leaves Column 11 as the growth control (no compound) and Column 12 as the sterility control (no compound, no bacteria). [7]3. Inoculum Preparation and Addition:
-
Prepare the microbial inoculum as described in Protocol 1, adjusting to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth so that, after addition to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL. [7] * Add 100 µL of this final diluted inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. [7]4. Incubation:
-
Cover the plate with a sterile lid or sealer and incubate at 37°C for 16-20 hours. [8]5. MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the carbazole derivative at which there is no visible growth (i.e., the first clear well). [8][6]Growth should be clearly visible in the growth control well (Column 11), and the sterility control well (Column 12) should be clear.
-
Data Presentation: Summarizing Antimicrobial Potency
Clear and concise presentation of quantitative data is paramount. A table summarizing the MIC values of different derivatives against a panel of representative microorganisms allows for easy comparison and SAR analysis.
Table 1: Example MIC Values of Synthesized Carbazole Derivatives (µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Carbazole-8f | 1 | 2 | 2 | [3][9] |
| Carbazole-9d | 0.5 | 1 | 1 | [3][9] |
| Carbazole-8 | 1.1 | 6.4 | 9.6 | [10] |
| Carbazole-Cpd 2 | 32 | >64 | >64 | [10] |
| Carbazole-Cpd 4 | 32 | >64 | >64 | [10] |
| Ciprofloxacin | 0.5 | 0.125 | N/A | [10] |
| Amphotericin B | N/A | N/A | 1 | [10] |
Note: Data is compiled from multiple sources for illustrative purposes and represents the potency of different structural motifs.
Part 3: Assessing Safety - The Cytotoxicity Assay
Rationale & Expertise: A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. Therefore, evaluating the cytotoxicity of carbazole derivatives against mammalian cell lines is a critical step in the drug development process. [3][9]The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for this purpose. [11][12]Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. [13]The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measurement of cell viability after exposure to the test compound. [13]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., normal human liver L-02, human fibroblast, or Hek293T) under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a "cells only" control (vehicle, e.g., 0.1% DMSO in medium) and a "medium only" blank.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
The IC₅₀ (half-maximal inhibitory concentration), the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the log of the compound concentration. [10]
-
Part 4: Elucidating the Mechanism of Action (MoA)
Rationale & Expertise: Understanding how a compound kills or inhibits a microbe is crucial for its optimization and for predicting potential resistance mechanisms. Carbazole derivatives can act through various pathways. [4][5]One well-documented mechanism for some derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids. [3][9][14]
Caption: Inhibition of the bacterial folate pathway by a carbazole derivative.
Other potential mechanisms of action for carbazole derivatives include:
-
Membrane Disruption: The lipophilic nature of the carbazole core can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death. [15]* DNA Interaction: Some carbazole derivatives have been shown to target DNA, potentially through intercalation or by inhibiting enzymes like topoisomerase.
-
Photodynamic Activity: Certain carbazole-based photosensitizers can generate reactive radicals upon laser irradiation, which are highly effective at killing bacteria. [16]
Structure-Activity Relationship (SAR) Insights
The analysis of how structural modifications to the carbazole scaffold affect biological activity is key to designing more potent and less toxic compounds.
-
Role of Lipophilicity: Increasing the lipophilic character of the molecule can facilitate its passage across the microbial cell membrane, enhancing its activity. [15]* Substitution Patterns: The positions of substituents on the carbazole ring are critical. Modifications at the N-9, C-3, and C-6 positions have been extensively studied.
-
Hybrid Molecules: Incorporating other bioactive heterocyclic moieties, such as dihydrotriazine, oxadiazole, or thiazole, can significantly increase antimicrobial potency and reduce cytotoxicity. [3][9][10]For instance, the addition of a dihydrotriazine group has been implicated in increased potency and reduced toxicity, possibly through enhanced binding to targets like DHFR. [3][9]
Conclusion and Future Directions
Carbazole derivatives represent a highly promising and versatile scaffold for the development of new antimicrobial agents. Their broad spectrum of activity, including against resistant pathogens, makes them a compelling area of research. The systematic application of the protocols outlined in this guide—from initial screening and quantitative MIC determination to crucial cytotoxicity assessments and mechanistic studies—provides a robust framework for advancing these compounds through the drug discovery pipeline. Future research should focus on optimizing the SAR to enhance potency and selectivity, exploring novel molecular targets, and utilizing computational docking studies to rationalize binding modes and guide the synthesis of next-generation carbazole-based therapeutics.
References
- A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. (2023). Bentham Science Publishers.
- Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. (2025).
- Synthesis and antimicrobial activities of 9H-carbazole deriv
- Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2025).
- Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. (2018). ACS Omega.
- Carbazole Derivatives as Potential Antimicrobial Agents. (2022). PubMed.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2017). Scientific Reports.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Antimicrobial Potential of Carbazole Derivatives. (2023).
- Carbazole Derivatives as Potential Antimicrobial Agents. (2022). PMC.
- (PDF) Carbazole Derivatives as Potential Antimicrobial Agents. (2022).
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2025).
- Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2025). bioRxiv.
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1996). PubMed.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Design, Synthesis, and Study of Prenylated Carbazole Derivatives as Potential Antimicrobial Agents. (2025). Journal of Agricultural and Food Chemistry.
- Broth Dilution Method for MIC Determin
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed.
- Cytotoxicity MTT Assay Protocols and Methods.
- Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC.
- Determination of MIC by Broth Dilution Method. (2017). YouTube.
- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- (PDF) Cell sensitivity assays: The MTT assay. (2025).
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Comput
- Agar well diffusion assay. (2020). YouTube.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). MDPI.
- Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. (2021). PMC.
- WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
"experimental protocols for handling 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol"
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental handling and application of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol. This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds with demonstrated significance in medicinal chemistry. Notably, its structural similarity to carvedilol, a well-established beta-blocker, suggests potential applications in cardiovascular research and drug discovery.[1][2] These protocols have been developed to ensure scientific integrity, user safety, and experimental reproducibility.
Compound Profile and Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structural components: a carbazole nucleus and an amino-propan-2-ol side chain, characteristic of many beta-adrenergic antagonists.
| Property | Inferred Value/Characteristic | Rationale & References |
| Molecular Formula | C₂₀H₂₆N₂O₂ | Based on chemical structure. |
| Appearance | Likely a white to off-white crystalline solid or powder. | Typical appearance of carbazole derivatives.[3][4] |
| Solubility | Expected to have low aqueous solubility and better solubility in organic solvents like DMSO, ethanol, and methanol. | Common for carbazole-based compounds.[5] |
| Stability | Stable under standard laboratory storage conditions. | Carbazole itself is stable under recommended storage conditions.[3] |
Safety Precautions and Handling
The carbazole moiety is known to have potential health hazards, including being a suspected carcinogen.[3][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection : Safety glasses with side shields or goggles are required.[6]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) must be worn.[4][6] Gloves should be inspected before use and disposed of properly.
-
Respiratory Protection : For handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[6][7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][7]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[7]
General Handling and Storage
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7] Recommended storage temperature is between 15–25°C.[4]
Spill and Waste Management
-
Minor Spills : For small powder spills, avoid generating dust.[7] Dampen with water before sweeping or use a vacuum with HEPA filtration.[7] Collect the material in a sealed container for disposal.[6]
-
Major Spills : Evacuate the area and ensure adequate ventilation.[6] Wear full protective gear, including respiratory protection.[7] Prevent the spill from entering drains or waterways.[6]
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Experimental Protocols
Preparation of Stock Solutions
The low aqueous solubility of carbazole derivatives necessitates the use of organic solvents for stock solutions.
Objective : To prepare a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro or in vivo experiments.
Materials :
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure :
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Solubilization : Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing : Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but should be done with caution to avoid degradation.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
General Protocol for In Vitro Beta-Blockade Assay
Given the structural similarity to beta-blockers, a common application would be to assess its antagonist activity at beta-adrenergic receptors.
Objective : To determine the inhibitory effect of the compound on beta-adrenergic receptor signaling in a cell-based assay.
Materials :
-
Cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
Isoproterenol (a non-selective beta-agonist)
-
cAMP assay kit
-
Compound stock solution
Procedure :
-
Cell Plating : Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the compound in a suitable assay buffer from the stock solution. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation : Add a fixed concentration of isoproterenol to stimulate the beta-adrenergic receptors and incubate for the time specified by the cAMP assay kit manufacturer.
-
cAMP Measurement : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis : Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Logical Flow for Beta-Blockade Assay
Caption: Experimental steps for an in vitro beta-blockade assay.
Considerations for In Vivo Studies
Should in vitro results warrant further investigation, in vivo studies may be pursued. These require careful planning and adherence to ethical guidelines for animal research.
-
Formulation : Due to poor water solubility, a suitable vehicle (e.g., saline with a co-solvent like PEG400 or Tween 80) will be necessary for administration.
-
Dosing : The dose and route of administration will depend on the specific research question and the pharmacokinetic profile of the compound. As a starting point, dosing regimens for similar beta-blockers can be consulted.[8][9][10]
-
Monitoring : Continuous monitoring of vital signs, particularly heart rate and blood pressure, is crucial, especially when investigating potential beta-blocking effects.[9][11]
Data Interpretation and Validation
-
Controls : Appropriate controls are essential for valid data. These include vehicle-only controls, positive controls (known beta-blockers), and negative controls.
-
Reproducibility : Experiments should be repeated to ensure the reproducibility of the findings.
-
Mechanism of Action : Follow-up studies may be required to determine the specific subtype of beta-receptor the compound interacts with and to elucidate its mechanism of action.
References
-
PubChem. (n.d.). Carbazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. Retrieved from [Link]
- Dodd, J. D., et al. (2010). Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. Journal of Thoracic Imaging, 25(3), 253-259.
- Google Patents. (n.d.). Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' -.
- Pua, U. (2014). Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 7H-DIBENZO (c,g) CARBAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
-
PubChem. (n.d.). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Leung, K. (2005). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wallace, A. (n.d.). Beta Blocker Protocol. Cardiac Engineering. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol.
-
BioLINCC. (1999). BETA-BLOCKER EVALUATION OF SURVIVAL TRIAL (BEST) PROTOCOL. Retrieved from [Link]
-
PubChem. (n.d.). 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
GSRS. (n.d.). 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Guidelines for Routine Use of Perioperative Beta Blockade. Retrieved from [Link]
-
PubChem. (n.d.). 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydron. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta Blocker Protocol by Art Wallace, MD PhD [cardiacengineering.com]
- 11. vumc.org [vumc.org]
Application Notes & Protocols: Characterization of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol as a Ligand in Receptor Binding Assays
I. Introduction: Unveiling a Novel Ligand for GPCR Exploration
The compound 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol belongs to a class of aryloxypropanolamine derivatives, a scaffold renowned for its interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. Its structural similarity to established beta-blockers like Carvedilol suggests its potential as a modulator of adrenergic signaling pathways. Carvedilol, chemically known as 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-propan-2-ol, is a non-selective β-adrenergic blocking agent with α1-blocking activity used in the treatment of hypertension and heart failure.[1] The subtle yet significant structural distinctions in this compound—namely the attachment of the propanolamine side chain to the carbazole nitrogen (position 9) and a modified ethylamino group—necessitate a thorough characterization of its binding profile to elucidate its pharmacological properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the binding characteristics of this novel ligand. We will delve into the principles of radioligand binding assays, offering detailed, step-by-step protocols for determining its affinity and selectivity for target receptors.[2] The methodologies outlined herein are designed to establish a robust and self-validating system for ligand characterization, a critical step in the early phases of drug discovery.
II. Foundational Principles of Receptor Binding Assays
Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[3] These assays utilize a radioactively labeled ligand (radioligand) to trace and measure its binding to a target receptor.[4] The fundamental types of binding assays that will be detailed are:
-
Saturation Binding Assays: These are used to determine the density of the target receptor in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[3][5]
-
Competitive Binding Assays: These assays are employed to determine the binding affinity (Ki) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a known radioligand from the receptor.[4][5]
A critical aspect of all binding assays is the differentiation between specific and non-specific binding. Specific binding refers to the interaction of the ligand with its target receptor, while non-specific binding is the adherence of the ligand to other components in the assay system, such as lipids, proteins, or the assay vessel itself.[6][7] Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.[7]
III. Experimental Workflows: A Visual Guide
The following diagrams illustrate the core principles and workflows of saturation and competitive binding assays.
Caption: Workflow for a saturation binding assay.
Caption: Workflow for a competitive binding assay.
IV. Detailed Protocols for Receptor Binding Assays
The following protocols are designed for the characterization of this compound at adrenergic and serotonergic receptors.
A. Materials and Reagents
| Reagent | Supplier | Purpose |
| Receptor Source | ||
| CHO or HEK293 cells stably expressing human β1, β2, α1 adrenergic, or 5-HT2A receptors | ATCC, MilliporeSigma | Source of target receptors |
| Radioligands | ||
| [³H]-Dihydroalprenolol ([³H]-DHA) | PerkinElmer | For β-adrenergic receptor binding |
| [³H]-Prazosin | PerkinElmer | For α1-adrenergic receptor binding |
| [³H]-Ketanserin | PerkinElmer | For 5-HT2A receptor binding |
| Unlabeled Ligands | ||
| Propranolol | Sigma-Aldrich | For non-specific binding (β-adrenergic) |
| Phentolamine | Sigma-Aldrich | For non-specific binding (α1-adrenergic) |
| Mianserin | Sigma-Aldrich | For non-specific binding (5-HT2A) |
| This compound | In-house synthesis or custom order | Test compound |
| Buffers and Solutions | ||
| Tris-HCl buffer (50 mM, pH 7.4) with 5 mM MgCl₂ | In-house preparation | Assay buffer for adrenergic receptors |
| Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl₂ and 0.5 mM EDTA | In-house preparation | Assay buffer for 5-HT2A receptors |
| Scintillation cocktail | PerkinElmer | For radioactivity counting |
| Equipment | ||
| Cell harvester | Brandel, PerkinElmer | To separate bound and free radioligand |
| Glass fiber filters (GF/B or GF/C) | Whatman, MilliporeSigma | To trap membranes with bound radioligand |
| Liquid scintillation counter | Beckman Coulter, PerkinElmer | To quantify radioactivity |
| 96-well microplates | Corning, Greiner | Assay plates |
B. Protocol 1: Membrane Preparation from Cultured Cells
-
Culture cells expressing the receptor of interest to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations in aliquots at -80°C until use.
C. Protocol 2: Saturation Binding Assay
-
Prepare serial dilutions of the chosen radioligand (e.g., [³H]-DHA for β-adrenergic receptors) in the assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand at varying concentrations, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand at varying concentrations, a high concentration of the appropriate unlabeled competitor (e.g., 10 µM propranolol), and membrane preparation.
-
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
D. Protocol 3: Competitive Binding Assay
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and membrane preparation.
-
Non-specific Binding: Assay buffer, a fixed concentration of the radioligand, a high concentration of the appropriate unlabeled competitor, and membrane preparation.
-
Competition: Assay buffer, a fixed concentration of the radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
V. Data Presentation and Interpretation
The results of the binding assays should be presented in a clear and concise manner. The following table provides a template for summarizing the binding affinity data for this compound.
| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| Human β1-adrenergic | [³H]-DHA | Experimental Value | Propranolol: Literature Value |
| Human β2-adrenergic | [³H]-DHA | Experimental Value | Propranolol: Literature Value |
| Human α1-adrenergic | [³H]-Prazosin | Experimental Value | Phentolamine: Literature Value |
| Human 5-HT2A | [³H]-Ketanserin | Experimental Value | Mianserin: Literature Value |
A lower Ki value indicates a higher binding affinity of the test compound for the receptor. By comparing the Ki values across different receptor subtypes, the selectivity of this compound can be determined.
VI. Troubleshooting and Considerations for Scientific Integrity
-
High Non-specific Binding: This can obscure the specific binding signal. To mitigate this, consider:
-
Low Specific Binding: This may indicate a low receptor density in the membrane preparation or low affinity of the radioligand. Ensure the quality of the membrane preparation and use a radioligand with known high affinity.
-
Assay Validation: To ensure the reliability of the results, it is crucial to run a known reference compound with a well-characterized binding affinity in parallel with the test compound. The obtained Ki for the reference compound should be consistent with literature values.
-
Ligand Depletion: The concentration of the receptor should be kept low enough to ensure that less than 10% of the added radioligand is bound, thus avoiding ligand depletion effects that can skew the results.[10]
By adhering to these detailed protocols and considerations, researchers can confidently and accurately characterize the binding profile of this compound, paving the way for a deeper understanding of its potential as a novel therapeutic agent.
VII. References
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Available from: [Link]
-
NIH. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Creative Bioarray. Radioligand Binding Assay. Available from: [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]
-
NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
-
PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]
-
ResearchGate. Radioligand Binding Assays and Their Analysis. Available from: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]
-
Annual Reviews. RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Available from: [Link]
-
TeraGenomics. Carvedilol Related Compound A. Available from: [Link]
-
NIH. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available from: [Link]
-
CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Available from: [Link]
-
ACS Publications. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available from: [Link]
-
NCBI. 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. Available from: [Link]
-
PubChem. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. Available from: [Link]
-
YouTube. Receptor Binding Assay - Part 1. Available from: [Link]
-
GSRS. 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Available from: [Link]
-
precisionFDA. 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Available from: [Link]
-
Google Patents. A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Available from:
-
Google Patents. Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol. Available from:
-
PubChem. 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydron. Available from: [Link]
-
PubChem. 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. Available from: [Link]
Sources
- 1. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carbazole Compounds in Anticancer Research
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Carbazole Scaffold as a Privileged Structure in Oncology
Carbazole, a tricyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with various biological targets with high affinity and specificity.[2][3] For over four decades, natural and synthetic carbazole derivatives have been investigated for their potent biological activities, including significant anticancer effects.[1] This has led to the development of several carbazole-based drugs approved for cancer therapy.[2][4]
The versatility of the carbazole nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth overview of the common mechanisms of action for carbazole-based anticancer agents and presents detailed protocols for their in vitro evaluation.
Mechanisms of Anticancer Action
Carbazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the drug resistance that plagues many conventional chemotherapies.[3]
Targeting DNA and Associated Enzymes
A primary strategy for many anticancer drugs is the disruption of DNA replication and transcription in rapidly dividing cancer cells. Carbazole compounds are particularly adept at this.
-
DNA Intercalation and Groove Binding: The planar aromatic system of the carbazole scaffold allows it to insert itself between the base pairs of the DNA double helix (intercalation) or fit into the minor groove.[5][6] This interaction can distort the DNA structure, interfering with the binding of essential enzymes like DNA and RNA polymerases, thereby halting replication and transcription.
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication.[7] Several carbazole derivatives function as topoisomerase inhibitors.[7][8] They can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to permanent double-strand breaks and triggering cell death.[8][9] Elliptinium, a carbazole-based drug, is a well-known topoisomerase II poison used in treating metastatic breast cancer.[7][8]
Enzyme Inhibition in Signaling Pathways
Cellular signaling pathways, particularly those governed by protein kinases, are frequently dysregulated in cancer, leading to uncontrolled proliferation and survival.
-
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell division, differentiation, and apoptosis.[10] Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[10][11] The carbazole scaffold serves as an excellent backbone for designing potent kinase inhibitors that compete with ATP for the enzyme's active site.[10][11] Derivatives have shown inhibitory activity against various kinases, including Pim kinases, which are involved in cell proliferation and survival.[2]
Induction of Apoptosis and Cell Cycle Arrest
A successful anticancer agent should selectively eliminate cancer cells, and inducing apoptosis (programmed cell death) is a key mechanism.
-
Apoptosis Induction: Carbazole derivatives can trigger apoptosis through various pathways. By causing DNA damage or inhibiting critical survival kinases, they can activate the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic cascades, leading to the activation of caspases and subsequent cell death.[12][3]
-
Cell Cycle Arrest: To prevent the proliferation of damaged cells, the cell cycle has built-in checkpoints. Many carbazole compounds can induce cell cycle arrest, often at the G2/M or S phase.[2][3] This provides time for the cell to repair DNA damage, but if the damage is too severe, it will lead to apoptosis.
Novel Mechanisms: Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved, minimally invasive treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[13]
-
Carbazoles as Photosensitizers: The unique electronic properties of the carbazole scaffold make it an excellent candidate for developing novel photosensitizers.[13][14] When activated by light of a specific wavelength, these carbazole-based agents can transfer energy to molecular oxygen, creating singlet oxygen and other ROS that induce localized cell death and vascular damage within the tumor.[15][16][17] This approach offers high spatiotemporal control, minimizing damage to surrounding healthy tissue.[13][16]
Experimental Protocols: In Vitro Evaluation Workflow
The initial evaluation of a novel carbazole compound's anticancer potential involves a series of standardized in vitro assays.[18][19] This section provides detailed, step-by-step protocols for these foundational experiments.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[19][20][21] Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into a purple formazan product.[20][22] The intensity of this color is directly proportional to the number of living cells.[19][20]
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Carbazole compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)[23]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole compound in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically <0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the media containing the different compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[20]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[23] A reference wavelength of >650 nm can be used to subtract background noise.
-
Controls (Essential for Data Integrity):
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate assay performance.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[25] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.[24] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[24]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)[24]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the carbazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[24]
-
Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[25]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[25]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[25]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Bottom-Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.[19]
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.[19]
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells (rarely seen, often indicates mechanical damage).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). PI is a fluorescent dye that stoichiometrically intercalates into double-stranded DNA.[5] The fluorescence intensity emitted is directly proportional to the amount of DNA.[27] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[5]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[28]
-
Cold PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[29]
-
RNase A solution (e.g., 100 µg/mL in PBS)[29]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.[28][29]
-
Wash the cells twice with cold PBS to remove any residual ethanol.[28]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.[28]
-
-
Data Acquisition:
Data Interpretation:
-
A histogram of cell count versus fluorescence intensity will show distinct peaks.
-
G0/G1 Peak: Cells with 2N DNA content.
-
S Phase: A distribution of cells with DNA content between 2N and 4N.
-
G2/M Peak: Cells with 4N DNA content. An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest at that checkpoint.
In Vivo Evaluation: A Note on Xenograft Models
Following promising in vitro results, the efficacy of a carbazole compound must be tested in a living organism.[18] Cell line-derived xenograft (CDX) models are a standard and reliable platform for this purpose.[30][31]
-
Principle: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., athymic nude or SCID mice).[30][32] Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group.[33] This provides crucial data on the drug's efficacy, toxicity, and pharmacokinetics in a whole-animal system.[30][32] Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient, are also increasingly used as they better recapitulate the heterogeneity of human cancer.[34]
Conclusion and Future Perspectives
The carbazole scaffold continues to be a highly valuable starting point for the development of novel anticancer agents.[12][3] Its chemical tractability and ability to interact with diverse biological targets ensure its relevance in modern drug discovery. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new carbazole derivatives. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. Future research will likely focus on creating carbazole hybrids that combine multiple pharmacophores to achieve synergistic effects and overcome drug resistance.[3]
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. PubMed. Available at: [Link]
-
Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections. MDPI. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central. Available at: [Link]
-
Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. OUCI. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. ResearchGate. Available at: [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. Available at: [Link]
-
Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Available at: [Link]
-
Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PMC - PubMed Central. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
-
A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Bentham Science. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
Current status of carbazole hybrids as anticancer agents. ResearchGate. Available at: [Link]
-
Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. Royal Society of Chemistry. Available at: [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]
-
Xenograft Models. Creative Biolabs. Available at: [Link]
-
In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare. Available at: [Link]
-
Imidazole-carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. ResearchGate. Available at: [Link]
-
Carbazole-Modified Chiral Ir(III) Complexes for Photodynamic Tumor Therapy: Chirality-Driven Bioactivity and Pyroptosis Activation. ResearchGate. Available at: [Link]
-
Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central. Available at: [Link]
-
Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy. RSC Publishing. Available at: [Link]
-
PyridoCarbazoles and Indolo[2,3-a]carbazoles as potential anticancer agents- A Review. JETIR. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro). YouTube. Available at: [Link]
-
Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. Asian Publication Corporation. Available at: [Link]
-
Symmetrically substituted carbazole derivatives exert antiproliferative effects through catalytic inhibition of topoisomerase II. ResearchSquare. Available at: [Link]
-
Chemical structures of Topo II inhibitors based on the carbazole... ResearchGate. Available at: [Link]
-
Intercalation into DNA is not required for inhibition of topoisomerase I by indolocarbazole antitumor agents. PubMed. Available at: [Link]
Sources
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 33. karger.com [karger.com]
- 34. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][2] Therefore, targeting the NF-κB signaling pathway is a promising strategy for the development of novel anti-inflammatory therapeutics.[3][4]
Carbazole derivatives, a class of heterocyclic aromatic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[5][6][7][8] Their mechanism of action in an inflammatory context is thought to involve the modulation of key signaling pathways, such as the JAK/STAT and NF-κB pathways, and the inhibition of pro-inflammatory enzymes.[5] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the anti-inflammatory properties of novel carbazole derivatives, encompassing both in vitro and in vivo methodologies.
PART 1: In Vitro Evaluation of Anti-inflammatory Activity
A tiered in vitro screening approach is essential to efficiently identify and characterize the anti-inflammatory potential of carbazole derivatives. This process typically begins with cell-based assays to assess the compounds' effects on key inflammatory mediators and pathways in a controlled environment.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
Murine macrophage-like RAW 264.7 cells are a widely used and robust model for studying inflammation in vitro.[9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway.[11]
Protocol 1: LPS-induced Inflammation in RAW 264.7 Macrophages [12][13]
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing the carbazole derivatives at various concentrations. It is crucial to include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
LPS Stimulation: After a pre-incubation period with the test compounds (typically 1 hour), add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period, which can range from 4 to 24 hours, depending on the endpoint being measured.[14][15]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants for the analysis of inflammatory mediators.
Assessment of Key Inflammatory Mediators
1.2.1. Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to tissue damage.[16] The Griess reaction is a simple and reliable colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[17][18][19]
Protocol 2: Griess Assay for Nitrite Quantification [16][17]
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. This should be done fresh before each use.
-
Assay Procedure: In a new 96-well plate, mix 100 µL of the collected cell culture supernatant with 100 µL of the Griess reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
| Parameter | Typical Range |
| Sodium Nitrite Standard | 1 - 100 µM |
| Absorbance Wavelength | 540 - 570 nm[16] |
1.2.2. Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[14][20] Their levels in the cell culture supernatant can be accurately quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol 3: Quantification of TNF-α and IL-6 by ELISA [20][21][22][23]
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a suitable blocking buffer for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody specific for the target cytokine and incubate for another 2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Substrate and Measurement: Add a chromogenic substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating the absorbance values from the standard curve.
Mechanistic Insights: Targeting Key Signaling Pathways
To elucidate the mechanism of action of the carbazole derivatives, it is crucial to investigate their effects on key inflammatory signaling pathways.
1.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[1][2] The effect of carbazole derivatives on this pathway can be assessed by measuring the expression of key proteins involved in its activation.
Workflow for Assessing NF-κB Pathway Modulation:
Caption: Workflow for investigating the effect of carbazole derivatives on the NF-κB signaling pathway.
1.3.2. Inhibition of Pro-inflammatory Enzymes
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[24][25] Assessing the inhibitory potential of carbazole derivatives against these enzymes can provide valuable mechanistic insights.
Protocol 4: COX and LOX Inhibition Assays [26][27][28][29][30]
Commercially available colorimetric or fluorometric inhibitor screening assay kits are recommended for determining the IC50 values of the carbazole derivatives against COX-1, COX-2, and 5-LOX. These assays typically involve pre-incubating the enzyme with the test compound followed by the addition of the substrate (arachidonic acid or linoleic acid). The product formation is then measured spectrophotometrically or fluorometrically.
Evaluation of Broader Anti-inflammatory Mechanisms
1.4.1. Inhibition of Protein Denaturation and Hyaluronidase Activity
Protein denaturation and the degradation of hyaluronic acid by hyaluronidase are implicated in the inflammatory process.[25][31][32][33] Simple in vitro assays can be used to screen for the ability of carbazole derivatives to inhibit these processes.
Protocol 5: Proteinase and Hyaluronidase Inhibition Assays [32]
-
Proteinase Inhibition: The ability of the extracts to inhibit proteinase is determined by incubating the test compounds with trypsin and casein. The undigested protein is then precipitated, and the absorbance of the supernatant is measured.
-
Hyaluronidase Inhibition: This assay measures the ability of the compounds to inhibit the degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is then quantified.
PART 2: In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screening should be further evaluated in established animal models of inflammation to assess their efficacy and safety in a more complex biological system.[24][34][35]
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammation model for screening anti-inflammatory drugs.[36][37][38][39][40] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[36]
Protocol 6: Carrageenan-Induced Paw Edema [36][38]
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment. Randomly divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin), and groups treated with different doses of the carbazole derivative.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Time (hours) | Vehicle Control (mL) | Positive Control (mL) | Carbazole Derivative (Dose 1) (mL) | Carbazole Derivative (Dose 2) (mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 |
LPS-Induced Systemic Inflammation in Mice
To assess the systemic anti-inflammatory effects of carbazole derivatives, an LPS-induced inflammation model in mice can be utilized.[41] This model allows for the evaluation of the compounds' ability to reduce circulating levels of pro-inflammatory cytokines.
Protocol 7: LPS-Induced Systemic Inflammation [41]
-
Animal Grouping and Compound Administration: Similar to the paw edema model, group the animals and administer the test compounds and controls.
-
LPS Challenge: After a pre-treatment period, administer a non-lethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a specified time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA as described in Protocol 3.
Caption: Overall experimental workflow for evaluating the anti-inflammatory properties of carbazole derivatives.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of carbazole derivatives. By employing a combination of in vitro and in vivo models, researchers can effectively screen for potent anti-inflammatory agents, elucidate their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, accelerating the discovery of novel therapeutics for inflammatory diseases.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]
- Udegbunam, S. U., Udegbunam, R. I., & Muogbo, C. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 12, 287–296.
-
Devaraj, S., & Jialal, I. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 84(5), 1083–1088. Retrieved from [Link]
- Akpinar, E. (2021). Experimental Inflammation Models Created in Laboratory Animals. Journal of Experimental and Clinical Medicine, 38(4), 436-442.
-
Souto, E. B., Zayats, T., & Severino, P. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 519. Retrieved from [Link]
-
Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 159–165. Retrieved from [Link]
-
Roberti, A., Chaffey, L. E., & David, A. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(14), 7773. Retrieved from [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]
-
Roberti, A., Chaffey, L. E., & David, A. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 23(14), 7773. Retrieved from [Link]
-
Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Benchchem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
ResearchGate. (2013). Nitric Oxide Assay?. Retrieved from [Link]
-
ResearchGate. (2019). Protocol Griess Test. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115–121. Retrieved from [Link]
-
Devaraj, S., & Jialal, I. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 84(5), 1083–1088. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
ResearchGate. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131–141. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Li, H., Liu, Y., Wang, S., Li, Y., & Wang, X. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. Retrieved from [Link]
-
MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2021). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]
-
ResearchGate. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]
-
Kady, M. Y., & El-Haddad, A. F. (2012). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research, 53(10), 2137–2146. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Retrieved from [Link]
-
Kim, H., Lee, W., & Kim, D. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. Retrieved from [Link]
-
Frontiers. (2023). The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]
-
Park, S., Ahn, S., & Lee, S. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Korean Medical Science, 28(1), 75–80. Retrieved from [Link]
-
Grande, F., Borea, R., & Ioele, G. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6177. Retrieved from [Link]
-
Frontiers. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. Retrieved from [Link]
-
The Journal of Phytopharmacology. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Carbazoles: Role and Functions in Fighting Diabetes. Retrieved from [Link]
-
National Institutes of Health. (2024). Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets. Retrieved from [Link]
-
International Journal of Botany Studies. (2021). In-vitro protease and hyaluronidase inhibitory activities of Crotalaria pallida seed extracts. Retrieved from [Link]
-
Sciencedirect. (n.d.). Hyaluronidase inhibition assay: Significance and symbolism. Retrieved from [Link]
-
National Institutes of Health. (1995). Inhibitors of the hyaluronidases. Retrieved from [Link]
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function [frontiersin.org]
- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Griess Test [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jddtonline.info [jddtonline.info]
- 26. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. phytojournal.com [phytojournal.com]
- 28. ukm.my [ukm.my]
- 29. phytopharmajournal.com [phytopharmajournal.com]
- 30. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 32. botanyjournals.com [botanyjournals.com]
- 33. Hyaluronidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 34. ijpras.com [ijpras.com]
- 35. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. inotiv.com [inotiv.com]
- 39. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 40. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 41. sygnaturediscovery.com [sygnaturediscovery.com]
The Versatility of Carbazole Derivatives: Advanced Probes for Cellular Imaging
In the dynamic field of cellular biology, the ability to visualize and track subcellular components and processes in real-time is paramount to unraveling complex biological questions. Fluorescent probes are indispensable tools in this endeavor, and among them, carbazole derivatives have emerged as a highly versatile and powerful class of fluorophores.[1][2] Their unique photophysical properties, including strong donor capabilities, rigid and planar molecular structures, and excellent biocompatibility, make them ideal candidates for a wide range of cellular imaging applications.[1][2] This guide provides an in-depth exploration of the use of carbazole derivatives as fluorescent probes, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals.
The Carbazole Scaffold: A Foundation for Superior Fluorophores
The carbazole moiety, a tricyclic aromatic heterocycle, serves as an excellent electron-donating core, which is a key characteristic for the rational design of fluorescent probes.[3][4] This inherent property, combined with the ease of chemical modification at various positions of the carbazole ring, allows for the fine-tuning of their photophysical characteristics.[5] Synthetic strategies often involve coupling the carbazole donor with various electron-accepting units, creating donor-π-acceptor (D-π-A) structures that exhibit intramolecular charge transfer (ICT).[6] This ICT mechanism is often sensitive to the local microenvironment, making carbazole probes excellent sensors for polarity, viscosity, and the presence of specific analytes.[1][6]
Key Advantages of Carbazole-Based Probes:
-
High Quantum Yields: Many carbazole derivatives exhibit high fluorescence quantum yields, resulting in bright signals for sensitive detection.[7]
-
Large Stokes Shifts: The separation between the maximum absorption and emission wavelengths, known as the Stokes shift, is often large for carbazole probes, which minimizes self-quenching and improves the signal-to-noise ratio.[8][9]
-
Tunable Emission: The emission color of carbazole probes can be tuned from the blue to the near-infrared (NIR) region by modifying their chemical structure, enabling multiplexed imaging with other fluorophores.[1]
-
Two-Photon Absorption: The extended π-conjugated systems in many carbazole derivatives lead to significant two-photon absorption cross-sections, making them suitable for two-photon microscopy (TPM).[10][11][12] TPM offers advantages for deep-tissue imaging with reduced phototoxicity and background fluorescence.[10]
-
Biocompatibility: Carbazole probes generally exhibit low cytotoxicity, allowing for long-term live-cell imaging without significant cellular perturbation.[2][13]
Applications in Cellular Imaging
The versatility of carbazole derivatives has led to their application in imaging a wide array of cellular targets and processes.
Imaging of Ions and Small Molecules
Carbazole-based chemosensors have been developed for the selective detection of various biologically important metal ions, such as Zn²⁺, Cu²⁺, and Fe³⁺.[3][14][15][16][17][18] These probes typically incorporate a specific chelating moiety that binds to the target ion, leading to a "turn-on" or "turn-off" fluorescent response.[3] For instance, a novel fluorescent probe based on pyrano[3,2-c] carbazole was designed for the quantitative detection of Zn²⁺.[14] Similarly, carbazole-based probes have been engineered to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), providing valuable tools for studying oxidative stress.[9][11]
Probing the Cellular Microenvironment
The sensitivity of the ICT process in many carbazole derivatives to the polarity and viscosity of their surroundings makes them excellent probes for mapping these properties within cells. Changes in the cellular microenvironment are often associated with physiological or pathological states, and carbazole probes can provide insights into these alterations.
Organelle-Specific Imaging
By incorporating specific targeting moieties, carbazole probes can be directed to particular subcellular organelles. This allows for the visualization of organelle morphology, dynamics, and function.
-
Mitochondria: Mitochondria-targeting carbazole probes have been developed by incorporating lipophilic cations like triphenylphosphonium (TPP).[11] These probes are valuable for studying mitochondrial function and its role in apoptosis and other cellular processes.[11]
-
Lysosomes: Carbazole derivatives have also been designed to accumulate in lysosomes, enabling the study of lysosomal storage disorders and autophagy.[19]
-
Lipid Droplets: Halogen-modified carbazole derivatives have shown excellent specificity for lipid droplets, which are dynamic organelles involved in lipid metabolism.[20]
-
Endoplasmic Reticulum: Certain carbazole derivatives have been shown to localize in the endoplasmic reticulum, providing tools for studying protein folding and calcium homeostasis.[21][22]
-
Nucleus and G-Quadruplex DNA: Some crescent-shaped carbazole derivatives have been shown to bind to G-quadruplex DNA structures, which are implicated in various biological functions, and exhibit fluorescence upon binding, allowing for their visualization within the nucleus and mitochondria.[8]
Advanced Imaging Modalities
Two-Photon Microscopy (TPM)
The significant two-photon absorption cross-sections of many carbazole derivatives make them highly suitable for TPM.[10][23][24] This advanced imaging technique utilizes near-infrared (NIR) excitation light, which penetrates deeper into biological tissues with less scattering and causes less phototoxicity compared to conventional one-photon excitation.[10] This makes two-photon carbazole probes particularly valuable for in vivo and deep-tissue imaging.[11][13]
Photodynamic Therapy (PDT)
Interestingly, some carbazole derivatives can also function as photosensitizers for photodynamic therapy (PDT).[20][25][26] Upon light irradiation, these molecules can generate reactive oxygen species (ROS) that induce cell death, offering a targeted approach for cancer therapy.[20][25] The dual functionality of these carbazole derivatives as both imaging agents and therapeutic agents opens up possibilities for theranostics.[25]
Protocols for Cellular Imaging with Carbazole Probes
The following are generalized protocols for using carbazole-based fluorescent probes for live-cell imaging. It is crucial to optimize these protocols for the specific probe, cell type, and imaging setup.
Probe Preparation and Storage
-
Reconstitution: Carbazole probes are typically supplied as a solid. Reconstitute the probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to make a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at an appropriate density to achieve 50-70% confluency at the time of imaging.
-
Probe Loading:
-
Dilute the carbazole probe stock solution to the final working concentration (typically in the range of 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will vary depending on the probe and cell type.
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free culture medium) or buffer to remove any unbound probe and reduce background fluorescence.[27]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter sets for the specific carbazole probe. The excitation and emission wavelengths should be chosen to match the spectral properties of the probe.
-
Illumination: To minimize phototoxicity, especially during live-cell imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[27][28]
-
Image Acquisition: Acquire images using a sensitive camera. For time-lapse imaging, define the appropriate time intervals and total duration of the experiment.
-
Controls: It is essential to include proper controls in your experiment:
-
Unstained cells: To assess autofluorescence.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the probe.
-
Positive and negative controls: If applicable, for the biological process being investigated.
-
Data Presentation and Analysis
Photophysical Properties of Representative Carbazole Probes
| Probe Type | Target | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Key Features | Reference |
| Ion Sensor | Zn²⁺ | ~350-400 | ~450-500 | >50 | "Turn-on" fluorescence response | [14] |
| Organelle Probe | Mitochondria | ~400-450 | ~500-600 | >100 | Two-photon excitable, TPP targeting | [11] |
| DNA Probe | G-Quadruplex | ~420-450 | ~550-650 | >100 | Light-up fluorescence upon binding | [8] |
| ROS Probe | H₂O₂ | ~400-450 | ~500-550 | >50 | "Turn-on" response, high selectivity | [11] |
Note: The spectral properties are approximate and can vary depending on the specific molecular structure and the solvent environment.
Visualizing Experimental Workflows
General Workflow for Cellular Imaging with Carbazole Probes
Caption: A typical workflow for cellular imaging using carbazole-based fluorescent probes.
Mechanism of a "Turn-On" Carbazole Probe for Ion Detection
Caption: Schematic of a "turn-on" fluorescence mechanism for an ion-detecting carbazole probe.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Incorrect filter set- Probe concentration too low- Photobleaching- Inefficient probe uptake | - Verify filter compatibility with probe spectra- Optimize probe concentration and incubation time- Reduce excitation intensity and exposure time- Check cell health and membrane integrity |
| High background | - Probe concentration too high- Insufficient washing- Probe precipitation | - Titrate probe to the lowest effective concentration- Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the stock solution |
| Phototoxicity | - High excitation light intensity- Prolonged exposure to light | - Use the lowest possible light intensity- Minimize exposure time; use time-lapse with longer intervals- Consider using a two-photon microscope if available |
| Probe localization is incorrect | - Probe degradation- Cell stress or death | - Use fresh probe dilutions; store stock solution properly- Ensure optimal cell culture conditions- Perform a cell viability assay |
Future Perspectives
The field of carbazole-based fluorescent probes is continually evolving. Future research will likely focus on the development of probes with even better photophysical properties, such as emission in the near-infrared II (NIR-II) window for deeper tissue imaging.[1] Additionally, the design of multi-target probes that can simultaneously report on different cellular analytes will provide a more comprehensive understanding of complex biological systems.[1] The integration of carbazole probes with super-resolution microscopy techniques will further push the boundaries of what can be visualized at the nanoscale.[29]
References
-
The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. MDPI. Available from: [Link]
-
Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central. Available from: [Link]
-
Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections. MDPI. Available from: [Link]
-
Carbazole-Based Fluorescent Molecules | 13 | Design and Applications |. Taylor & Francis eBooks. Available from: [Link]
-
Fluorescence Imaging: Unlocking the Secrets of Cellular Processes. Lambert Instruments. Available from: [Link]
-
In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available from: [Link]
-
Cell Imaging Techniques: Unveiling Cellular Secrets with Fluorescence Probes. BOC Sciences - YouTube. Available from: [Link]
-
Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. MDPI. Available from: [Link]
-
Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging. PubMed. Available from: [Link]
-
Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection. ResearchGate. Available from: [Link]
-
Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. RSC Publishing. Available from: [Link]
-
Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Taylor & Francis Online. Available from: [Link]
-
Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). ResearchGate. Available from: [Link]
-
Carbazole‐based colorimetric and fluorescent probe for Cu2+ and its utility in bio‐imaging and real water samples. ResearchGate. Available from: [Link]
-
Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. Sci-Hub. Available from: [Link]
-
High fluorescence of carbazole derivatives for bioimaging of endoplasmic reticulum and lysosome: the influence of molecular structure on optical properties and cell uptake. springerprofessional.de. Available from: [Link]
-
Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells. PubMed. Available from: [Link]
-
Carbazole-based colorimetric and fluorescent probe for Cu 2+ and its utility in bio-imaging and real water samples. ResearchGate. Available from: [Link]
-
Self-Assembly of Electron Donor-Acceptor-Based Carbazole Derivatives: Novel Fluorescent Organic Nanoprobes for Both One- and Two-Photon Cellular Imaging. PubMed. Available from: [Link]
-
A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. ResearchGate. Available from: [Link]
-
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. PMC - NIH. Available from: [Link]
-
Water soluble fluorophore-carbazole–Au–DNA nanohybrid: enhanced two-photon absorption for living cell imaging application. RSC Publishing. Available from: [Link]
-
Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. Available from: [Link]
-
Carbazole Based Fluorescent Derivatives for Applications in Organic Light Emitting Diodes. ResearchGate. Available from: [Link]
-
High fluorescence of carbazole derivatives for bioimaging of endoplasmic reticulum and lysosome: the influence of molecular structure on optical properties and cell uptake. ResearchGate. Available from: [Link]
-
Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy. RSC Publishing. Available from: [Link]
-
Self-Assembly of Electron Donor–Acceptor-Based Carbazole Derivatives: Novel Fluorescent Organic Nanoprobes for Both One- and Two-Photon Cellular Imaging. Sci-Hub. Available from: [Link]
-
New Carbazole-Based Fluorophores: Synthesis, Characterization, and Aggregation-Induced Emission Enhancement. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
-
Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
(PDF) A unique carbazole-coumarin fused two-photon platform: Development of a robust two-photon fluorescent probe for imaging carbon monoxide in living tissues. ResearchGate. Available from: [Link]
-
Crescent‐Shaped Carbazole Derivatives as Light‐Up Fluorescence Probes for G‐Quadruplex DNA and Live Cell Imaging. ResearchGate. Available from: [Link]
-
Carbazole based nanoprobe for selective recognition of Fe3+ ion in aqueous medium: Spectroscopic insight. PubMed. Available from: [Link]
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
A Carbazole-based Fluorescent Probe with AIE Performance and a Large Stokes Shift for Peroxynitrite Detection and Imaging in Live Cells. PubMed. Available from: [Link]
-
Live Cell Imaging Methods and Protocols. ResearchGate. Available from: [Link]
-
Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. Chemical Communications (RSC Publishing). Available from: [Link]
-
Synthesis and fluorescence properties of carbazole and fluorene-based compounds. ResearchGate. Available from: [Link]
-
Targeted photoresponsive carbazole-coumarin and drug conjugates for efficient combination therapy in leukemia cancer cells.. Semantic Scholar. Available from: [Link]
-
Carbazole Substituted BODIPYs. Frontiers. Available from: [Link]
-
Synthesis and photo physical properties of carbazole based quinoxaline conjugated polymer for fluorescent detection of Ni2+. ResearchGate. Available from: [Link]
-
Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. PubMed. Available from: [Link]
-
Development and Application of a BODIPY Carbazole Derivative Probe for Lysosomal Imaging: Insights into Lysosomal Dynamics and Dysfunction in Inflammation-Related Diseases. PubMed. Available from: [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Carbazole Substituted BODIPYs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crescent-Shaped Carbazole Derivatives as Light-Up Fluorescence Probes for G-Quadruplex DNA and Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Carbazole-based Fluorescent Probe with AIE Performance and a Large Stokes Shift for Peroxynitrite Detection and Imaging in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-Assembly of Electron Donor-Acceptor-Based Carbazole Derivatives: Novel Fluorescent Organic Nanoprobes for Both One- and Two-Photon Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Carbazole based nanoprobe for selective recognition of Fe3+ ion in aqueous medium: Spectroscopic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Application of a BODIPY Carbazole Derivative Probe for Lysosomal Imaging: Insights into Lysosomal Dynamics and Dysfunction in Inflammation-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. High fluorescence of carbazole derivatives for bioimaging of endoplasmic reticulum and lysosome: the influence of molecular structure on optical properties and cell uptake | springerprofessional.de [springerprofessional.de]
- 22. researchgate.net [researchgate.net]
- 23. Water soluble fluorophore-carbazole–Au–DNA nanohybrid: enhanced two-photon absorption for living cell imaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 29. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
Welcome to the technical support guide for the synthesis and purification of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a key intermediate in the synthesis of Carvedilol. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven troubleshooting strategies to help you achieve high purity and yield in your experiments.
Synthesis Overview
The synthesis of this compound typically involves the nucleophilic ring-opening of a carbazole-containing epoxide with 2-(2-methoxyphenoxy)ethylamine.[1] This reaction, while straightforward in principle, is often accompanied by the formation of several process-related impurities that can complicate purification.
Caption: General synthesis pathway for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on your reaction conditions, but several common impurities are frequently observed:
-
Bis-Impurity (Dimer): This is the most prevalent and challenging impurity.[2][3] It forms when the secondary amine of the desired product attacks a second molecule of the carbazole epoxide starting material.
-
Unreacted Starting Materials: Residual 4-(oxiran-2-ylmethoxy)-9H-carbazole (epoxide) and 2-(2-methoxyphenoxy)ethylamine (amine) are common.
-
N-Alkylated Carbazole Impurity: The nitrogen of the carbazole ring can be alkylated by the epoxide, leading to a constitutional isomer.[1]
-
Hydrolysis Products: If water is present, the epoxide can hydrolyze to form a diol.
Q2: How can I minimize the formation of the bis-impurity during the reaction?
A2: Minimizing the formation of the bis-impurity is crucial for simplifying purification. Here are some effective strategies:
-
Molar Ratio of Reactants: Using a slight excess of the amine nucleophile (2-(2-methoxyphenoxy)ethylamine) can help to ensure that the epoxide preferentially reacts with the primary amine rather than the secondary amine of the product. However, a large excess can make its removal challenging later.[2]
-
Mode of Addition: Adding the epoxide slowly to a solution of the amine ensures that the amine is always in excess locally, which can suppress the formation of the bis-impurity.
-
Solvent Choice: Polar aprotic solvents like DMSO have been shown to limit the formation of the bis-impurity compared to alcohols or hydrocarbon solvents.[2]
-
Protecting Group Strategy: An alternative synthetic route involves using an N-benzylated version of the amine.[3] This prevents the formation of the bis-impurity. The benzyl group is then removed in a subsequent debenzylation step.
Caption: Formation pathway of the major bis-impurity.
Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common purification hurdles.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Product is an oil or fails to crystallize. | High levels of impurities (especially the bis-impurity) are preventing lattice formation. Residual solvent may also be a factor. | 1. Acid Salt Formation: Convert the crude product to its hydrochloride or phosphate salt. The desired product will precipitate as a salt, while the non-basic bis-impurity and unreacted epoxide remain in solution.[4][5] The purified salt can be neutralized back to the free base. 2. Solvent Leaching: Wash the crude material with a solvent in which the product is sparingly soluble but impurities are more soluble, such as toluene or a toluene/water mixture.[2][5] |
| Co-elution of product and impurities during column chromatography. | The polarities of the product and certain impurities are very similar. The amino and hydroxyl groups can cause streaking on silica gel. | 1. Modify Mobile Phase: For normal phase silica gel chromatography, use a solvent system like dichloromethane/methanol. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This deactivates acidic sites on the silica, preventing tailing of the amine and improving separation.[6] 2. Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of acidic silica gel.[6] Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile and a buffered aqueous solution can be effective.[7] |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the product, even at low temperatures. The product may be precipitating with impurities. | 1. Solvent Screening: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[8] For this compound, ethyl acetate is a good starting point.[9] If solubility is too high, try a co-solvent system with a less polar solvent like hexanes or heptane. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals. |
| Persistent presence of unreacted amine starting material. | The amine is basic and may be difficult to separate from the also basic product. | 1. Aqueous Acid Wash: During workup, wash the organic layer containing the crude product with a dilute aqueous acid (e.g., 1M HCl). Both the product and the unreacted amine will move to the aqueous layer as their salts. Then, basify the aqueous layer and re-extract the product. This may not be fully selective. 2. pH-Controlled Extraction: A more refined approach involves carefully adjusting the pH. The pKa values of the product and the starting amine are different. A carefully buffered aqueous wash may selectively protonate and extract one over the other. |
Detailed Experimental Protocols
Protocol 1: Purification via Acid Salt Formation (Phosphate Salt)
This is a highly effective method for removing the non-basic bis-impurity.
-
Dissolution: Dissolve the crude product in absolute ethanol (approximately 10-15 mL per gram of crude material) and heat the mixture to 60-70 °C to ensure complete dissolution.[4]
-
Acidification: While stirring, slowly add a solution of phosphoric acid (85%) in ethanol. Add the acid dropwise until the pH of the mixture is acidic.
-
Precipitation: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) will maximize the precipitation of the carvedilol phosphate salt.[4]
-
Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with cold ethanol.
-
Conversion to Free Base: Suspend the purified phosphate salt in a mixture of ethyl acetate and water. Add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the aqueous layer is basic (pH 9-10).[4][5]
-
Extraction and Final Purification: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethyl acetate.[9]
Protocol 2: Flash Column Chromatography
This method is useful when acid salt formation is not ideal or when other polar impurities are present.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.[10] Add 0.5% triethylamine to the solvent mixture to prevent streaking.
-
Column Packing: Pack a silica gel column using the chosen eluent. Ensure the packing is uniform to avoid channeling.[10]
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity is gradually increased (e.g., by increasing the percentage of methanol), can be effective for separating closely related compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision workflow for purifying the crude product.
References
- Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. (URL not available)
-
Carvedilol Impurity - Alentris Research Pvt. Ltd. (2024-08-28). [Link]
- Process for the prepar
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45. [Link]
- Process for the purification of carvedilol or its salts thereof. US20080207726A1.
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Molecules 2024, 29(1), 246. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, Vol. 22, Jan.-March, 2013, pp. 237-242. [Link]
- Process for the preparation of carvedilol and its salts. US20070027202A1.
- Process for the purification of carvedilol or its salts thereof. WO2008105794A1.
- Process for prepar
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]
-
Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties. Semantic Scholar. [Link]
-
Column chromatography issue. Reddit. [Link]
-
Facile Synthesis of Carvedilol from Correspo. Journal of Chemical and Pharmaceutical Research, 2017, 9(11):27-30. [Link]
-
Column chromatography. Columbia University. [Link]
- Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermedi
-
Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
(PDF) Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ResearchGate. [Link]
- Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' -.
- Carvedilol | RP-HPLC | Method Validation | Stability-indic
-
Column chromatography. University of Arizona. [Link]
-
(PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]
-
Separation and Detection of Amino Acids. University of Guelph. [Link]
- Crystalline forms of carvedilol and processes for their prepar
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State University. [Link]
-
Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. ResearchGate. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]
- Process for the preparation of 1- (9 '-H-carbazol-4'-yloxy) -3- (2 '' - (2 ''' - methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol). DE69823394T2.
- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. WO2005115981A2. 2/en)
Sources
- 1. jocpr.com [jocpr.com]
- 2. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 3. connectjournals.com [connectjournals.com]
- 4. US20080207726A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
- 5. US20070027202A1 - Process for the preparation of carvedilol and its salts - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mt.com [mt.com]
- 9. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol (Carvedilol)
<
Welcome to the technical support center for the synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a molecule widely known in the pharmaceutical industry as Carvedilol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.
Overview of the Synthesis
The most prevalent synthetic route to Carvedilol involves a two-step process. The first step is the reaction of 4-hydroxycarbazole with an epoxide-containing reagent, typically epichlorohydrin, to form the key intermediate, 4-(2,3-epoxypropoxy)carbazole. The subsequent step is the regioselective ring-opening of this epoxide with 2-(2-methoxyphenoxy)ethylamine to yield the final product. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact the final yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.
Q1: My final product is contaminated with a significant amount of a "bis-impurity." What is this impurity and how can I minimize its formation?
A1: The "bis-impurity," formally known as 1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol], is a common byproduct in Carvedilol synthesis.[1][2] It arises from the reaction of a second molecule of the epoxide intermediate, 4-(2,3-epoxypropoxy)carbazole, with the secondary amine of the desired Carvedilol product.[3]
Causality: The secondary amine in the Carvedilol molecule remains nucleophilic and can compete with the primary amine of the starting material, 2-(2-methoxyphenoxy)ethylamine, for the epoxide. This is particularly problematic if there is an excess of the epoxide intermediate or if the reaction conditions favor further reaction of the product.
Solutions:
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. Using a slight excess of the amine, 2-(2-methoxyphenoxy)ethylamine, can help to ensure that the epoxide is consumed before it can react with the Carvedilol product.[4]
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the secondary reaction, which often has a higher activation energy than the primary amine-epoxide reaction.
-
Amine Protection: A more advanced strategy involves protecting the amine of 2-(2-methoxyphenoxy)ethylamine with a group like a benzyl group.[5] After the initial reaction with the epoxide, the protecting group is removed to yield the final product. This prevents the formation of the bis-impurity altogether.
-
Use of an Organic Base: Employing an organic base, such as N,N-diisopropylethylamine, can help to minimize the formation of the bis-impurity to less than 1.0% without extensive purification.[6]
Q2: The yield of my first step, the synthesis of 4-(2,3-epoxypropoxy)carbazole, is consistently low. What are the critical parameters to optimize?
A2: The synthesis of the epoxide intermediate is a crucial step, and its yield can be affected by several factors. Common issues include incomplete reaction, side reactions of the epoxide, and difficulties in isolation.
Causality: The reaction between 4-hydroxycarbazole and epichlorohydrin is a nucleophilic substitution that requires a base to deprotonate the phenolic hydroxyl group. The choice of base, solvent, and temperature are critical to favor the desired O-alkylation over potential N-alkylation of the carbazole nitrogen and to prevent unwanted opening of the epoxide ring.[7]
Solutions:
-
Base Selection: A strong base is required to deprotonate the 4-hydroxycarbazole. Sodium hydroxide is commonly used.[7] The concentration and gradual addition of the base are important to maintain an optimal pH and avoid side reactions.
-
Solvent System: A two-phase system or a polar aprotic solvent like DMSO can be effective.[7] The choice of solvent influences the solubility of the reactants and the reaction rate.
-
Temperature Control: This reaction is often exothermic. Maintaining a controlled temperature, typically between 10-45°C, is crucial to prevent runaway reactions and the formation of byproducts from epoxide ring-opening.[7]
-
Purification of the Intermediate: It is highly recommended to purify the 4-(2,3-epoxypropoxy)carbazole intermediate before proceeding to the next step. This can be achieved by recrystallization.[4] Impurities in the epoxide can lead to the formation of other byproducts in the final step.[8]
Q3: I am observing multiple spots on my TLC during the final ring-opening step, even after attempting to control for the bis-impurity. What other side products could be forming?
A3: Besides the bis-impurity, several other byproducts can form during the synthesis.[8]
Potential Byproducts:
-
Unreacted Starting Materials: Incomplete conversion of either the epoxide or the amine will result in their presence in the final mixture.[8]
-
Products of Epoxide Hydrolysis: If water is present in the reaction mixture, the epoxide ring can open to form a diol, 1-(9H-carbazol-4-yloxy)propane-2,3-diol.[7]
-
N-Alkylated Impurities: While O-alkylation of 4-hydroxycarbazole is preferred, some N-alkylation on the carbazole ring can occur, leading to isomeric impurities.[9]
Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize hydrolysis of the epoxide.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Chromatographic Purification: If multiple impurities are present, column chromatography is often necessary to isolate the pure Carvedilol.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the epoxide ring-opening reaction?
A: Various solvents can be used, including ethylene glycol dimethyl ether, ethanol, and even water under certain conditions.[10][11] The choice depends on the specific protocol and the scale of the reaction. For laboratory-scale synthesis, ethanol is a common and effective choice.
Q: Are there any catalysts that can improve the regioselectivity of the epoxide ring-opening?
A: While the reaction between an epoxide and a primary amine is generally regioselective, with the amine attacking the less sterically hindered carbon, certain Lewis acids can be used to enhance this selectivity.[12][13][14] However, for this specific synthesis, controlling the stoichiometry and reaction conditions is usually sufficient.
Q: What is the typical overall yield I should expect for this synthesis?
A: With careful optimization and purification, an overall yield of around 70-80% is achievable.[1] However, without proper control of side reactions, the yield can be significantly lower.
Q: Are there alternative synthetic routes to Carvedilol?
A: Yes, several alternative routes have been explored to circumvent the formation of the bis-impurity. One notable approach involves the use of a protected halohydrin intermediate instead of an epoxide.[3] Another method utilizes an oxazolidinone intermediate.[2]
Q: What are the key analytical techniques for monitoring the reaction and characterizing the final product?
A:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,3-Epoxypropoxy)carbazole
-
To a stirred solution of 4-hydroxycarbazole in a suitable organic solvent (e.g., isopropyl alcohol), add a solution of sodium hydroxide.[11]
-
Cool the reaction mixture to 10-15°C.[7]
-
Slowly add epichlorohydrin, maintaining the temperature below 20°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature and then warm to approximately 45°C for several hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(2,3-epoxypropoxy)carbazole.
Protocol 2: Synthesis of this compound (Carvedilol)
-
Dissolve the purified 4-(2,3-epoxypropoxy)carbazole in a suitable solvent, such as ethanol.
-
Add 2-(2-methoxyphenoxy)ethylamine to the solution. A slight molar excess of the amine is recommended.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Data Summary
| Parameter | Recommended Range | Rationale |
| Epoxide Synthesis | ||
| 4-Hydroxycarbazole:Epichlorohydrin Molar Ratio | 1 : 1.2 - 1.5 | A slight excess of epichlorohydrin ensures complete consumption of the starting material. |
| Base | Sodium Hydroxide | A strong, cost-effective base for deprotonation. |
| Temperature | 10 - 45°C | Balances reaction rate with minimizing side reactions.[7] |
| Epoxide Ring-Opening | ||
| Epoxide:Amine Molar Ratio | 1 : 1.05 - 1.2 | A slight excess of amine minimizes the formation of the bis-impurity.[4] |
| Temperature | Reflux (Solvent Dependent) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Visualizations
Reaction Mechanism
Caption: Troubleshooting decision tree for Carvedilol synthesis.
References
-
Re-evaluation of the ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. OMICS International.
-
Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate.
-
Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications.
-
A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica.
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. ACS Publications.
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research.
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals.
-
Carvedilol Impurity. Alentris Research Pvt. Ltd.
-
Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '''- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol). Google Patents.
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Jetir.org.
-
A process for the preparation of carvedilol. Google Patents.
-
Carvedilol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
-
Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. NISCAIR Online Periodicals Repository.
-
A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Google Patents.
-
Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' - (2'''- -phenoxy)-ethyl}-amino]-propan-2-ol. Google Patents.
-
Method for preparing optically active carbazole derivatives. Google Patents.
-
Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Trade Science Inc.
-
Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. ResearchGate.
-
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. PubChem.
-
Development of Carvedilol-Loaded Albumin-Based Nanoparticles with Factorial Design to Optimize In Vitro and In Vivo Performance. National Center for Biotechnology Information.
-
DEVELOPMENT AND OPTIMIZATION OF CARVEDILOL FORMULATION USING EXPERIMENTAL DESIGN. Journal of Engineering & Processing Management.
-
Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]. Google Patents.
Sources
- 1. DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol) - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. alentris.org [alentris.org]
- 9. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. rroij.com [rroij.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Troubleshooting Solubility of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol and related carbazole derivatives in aqueous solutions. The information provided is based on the structural characteristics of the molecule and established principles of medicinal chemistry for overcoming poor aqueous solubility.
Understanding the Molecule: Inherent Solubility Challenges
This compound, a derivative of carbazole, presents a classic solubility challenge due to its molecular structure. The large, rigid, and hydrophobic carbazole ring system is the primary contributor to its poor water solubility.[1] While the side chain contains polar functional groups—a secondary amine, a hydroxyl group, and an ether linkage—that can engage in hydrogen bonding, their influence is often insufficient to counteract the dominant hydrophobicity of the carbazole core.
The secondary amine group, however, provides a critical handle for pH-dependent solubility manipulation, a common strategy for weakly basic drugs.[2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is precipitating out of my aqueous buffer. What is the likely cause and how can I fix it?
A1: Cause and Immediate Solution
Precipitation in aqueous buffers is a strong indicator of exceeding the compound's intrinsic aqueous solubility. This is expected for carbazole derivatives, which are known to be sparingly soluble in water.[1] The likely cause is that the concentration of your compound is too high for the selected aqueous medium.
Troubleshooting Workflow:
-
Initial Solvent Selection: Begin by dissolving the compound in a small amount of a water-miscible organic solvent before introducing it to the aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are common first choices.[1][6]
-
pH Adjustment: Since the molecule contains a secondary amine, it is a weak base. Its solubility will dramatically increase in acidic conditions (lower pH) where the amine group becomes protonated (cationic). This ionized form is significantly more water-soluble.[2][3] Conversely, at neutral or basic pH, the compound will be in its less soluble, unionized form.[2][4][5]
Experimental Protocol: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH range for your experiments.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of your compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Solubility Testing:
-
Add a small, consistent volume of the DMSO stock solution to each buffer to achieve your desired final concentration. Crucially, ensure the final concentration of DMSO is low (typically <1%, ideally <0.5%) to minimize its own effect on the biological system and solubility.
-
Vortex each solution vigorously.
-
Incubate at your experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation or cloudiness.
-
-
Analysis: Identify the lowest pH at which the compound remains fully dissolved. This will be your working pH range.
Visualizing pH Impact on Solubility
The following diagram illustrates the relationship between pH and the ionization state of a weakly basic compound like this compound.
Caption: Effect of pH on the ionization and solubility of a weakly basic amine.
Q2: I need to prepare a concentrated stock solution. What is the best solvent?
A2: Recommended Solvents for Stock Solutions
For creating high-concentration stock solutions, polar aprotic organic solvents are generally the most effective for carbazole-based compounds.[1]
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solubilizing power. Ensure the final concentration in your aqueous medium is non-toxic to your experimental system (e.g., <0.5% for cell-based assays). |
| N,N-Dimethylformamide (DMF) | 10-50 mM | Good alternative to DMSO. Also requires careful dilution to non-toxic final concentrations.[7][8] |
| Ethanol (Absolute) | 1-10 mM | Less effective than DMSO or DMF but may be more compatible with certain biological systems. |
Self-Validating Protocol: Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add the chosen solvent (e.g., DMSO) incrementally while vortexing or sonicating.
-
Continue adding solvent until the compound is fully dissolved, creating a clear solution.
-
Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).
Q3: Adjusting pH is not an option for my experiment. How can I increase the solubility of my compound in a neutral pH buffer (e.g., pH 7.4)?
A3: Advanced Solubilization Strategies
When pH modification is not feasible, co-solvents and other formulation excipients can be employed. These agents enhance solubility by altering the properties of the solvent (water) to make it more accommodating to hydrophobic molecules.[9][10]
Co-Solvent Troubleshooting Workflow
This workflow helps you systematically test different co-solvents.
Caption: Workflow for screening co-solvents to enhance solubility.
Commonly Used Co-solvents:
-
Polyethylene Glycol 400 (PEG 400): A polymer commonly used to increase the solubility of poorly water-soluble APIs.[6][11] Start with 5-10% (v/v) in your final aqueous solution.
-
Propylene Glycol (PG): Another effective co-solvent used in pharmaceutical formulations.[6][10][11] Test concentrations from 5-10% (v/v).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Considerations for Co-Solvent Use:
-
Toxicity: Always verify the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its concentration.
-
Interference: Ensure the co-solvent does not interfere with your assay or the biological activity of your compound.
Summary of Key Troubleshooting Steps
-
Always prepare a concentrated stock in an appropriate organic solvent like DMSO.
-
Leverage pH: If permissible, use a slightly acidic buffer (pH < 7.0) to significantly improve solubility by protonating the secondary amine.
-
Use Co-solvents: If pH modification is not an option, systematically screen water-miscible co-solvents like PEG 400 or Propylene Glycol.
-
Mind the Final Concentration: Keep the final concentration of any organic solvent or co-solvent as low as possible to avoid artifacts in your experiment.
References
- Carbazole - Solubility of Things. Provides general solubility properties of the carbazole parent structure, noting its poor aqueous solubility and good solubility in polar organic solvents like DMSO.
- Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents. Discusses the aqueous solubility of carbazole derivatives and the significant improvement achieved by forming salts.
- Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Highlights DMF as an efficient solvent for carbazole due to hydrogen bonding interactions.
- Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction.
- Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. Explains the typical solubility profile of weakly basic drugs, showing high solubility at low pH and decreasing solubility as pH increases.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Describes how weakly basic drugs exhibit pH-dependent solubility.
- Carbazole | C12H9N | CID 6854 - PubChem. Provides solubility information for carbazole in various organic solvents.
- How to improve topical formulations of poorly-water soluble APIs. Mentions the use of polar solvents like PEG-400 and propylene glycol to increase the solubility of APIs.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Defines co-solvents and their role in increasing drug solubility by forming intermolecular complexes.
- Trends in Enhancing API Solubility.
- 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558. PubChem entry for a related compound, providing chemical properties.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Shows that a combination of pH adjustment (buffer) and co-solvents can have a synergistic effect on solubility.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Discusses hydrotropy as a mechanism for enhancing API solubility in aqueous solutions.
- Strategies for improving hydrophobic drugs solubility and bioavailability.
- Solubility data and pK a values of a few drugs that demonstrate....
- A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
- Improving API Solubility. Outlines various chemical and physical approaches to enhance the solubility and bioavailability of APIs.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Lists commonly used co-solvents like ethanol, propylene glycol, and polyethylene glycols.
- Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- 1-((9H-carbazol-4-yl)oxy)-3-((2-(2- methoxyphenoxy)ethyl)(nitroso)amino)propan-2-yl dihydrogen phosphate | CAS No- NA.
- Co-solvency and anti-solvent method for the solubility enhancement.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scielo.br [scielo.br]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
"stability testing of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol under experimental conditions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stability testing of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, commonly known as Carvedilol. This guide is designed to provide in-depth, practical answers to common challenges encountered during the stability assessment of this active pharmaceutical ingredient (API) and its formulations. As Senior Application Scientists, we aim to equip you with the necessary knowledge to design robust stability studies, interpret results accurately, and troubleshoot effectively.
Introduction: The Criticality of Carvedilol Stability
Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker used in the management of hypertension and heart failure.[1] Its chemical structure, containing carbazole, ether, and secondary amine functionalities, makes it susceptible to degradation under various environmental conditions.[2] Understanding its stability profile is paramount for ensuring the safety, efficacy, and quality of the final drug product throughout its shelf life.[3] This involves subjecting the drug to a variety of environmental factors like temperature, humidity, and light to see how its quality changes over time.[4]
Stability studies are crucial for:
-
Identifying potential degradation products.[5]
-
Establishing the intrinsic stability of the molecule.[6]
-
Determining appropriate storage conditions and shelf life.[7]
-
Developing and validating stability-indicating analytical methods.[8]
This guide will walk you through common questions and troubleshooting scenarios encountered during forced degradation and long-term stability studies of Carvedilol, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9]
Section 1: Forced Degradation Studies - Unveiling the Degradation Pathway
Forced degradation, or stress testing, is a critical first step in understanding the stability of a drug substance.[10] It involves subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][10]
FAQ 1: My Carvedilol sample shows significant degradation under acidic conditions, but the results are inconsistent. What could be the cause?
Answer:
Significant degradation of Carvedilol is expected under acidic conditions.[8] Inconsistency in results often points to a lack of precise control over experimental parameters. Here’s a systematic approach to troubleshooting:
-
Causality: Acid-catalyzed hydrolysis is the primary degradation pathway. The ether linkage and the secondary amine in the Carvedilol structure are susceptible to acid-mediated cleavage. The rate of this reaction is highly dependent on acid concentration, temperature, and reaction time.
-
Troubleshooting Protocol:
-
Standardize Acid Concentration and Type: Ensure the molarity of the acid (e.g., 0.1 M HCl or 2 N HCl) is consistent across all experiments.[11][12] Prepare fresh acid solutions for each study to avoid concentration changes due to evaporation.
-
Precise Temperature Control: Use a calibrated water bath or oven to maintain a constant temperature (e.g., 60°C or 80°C).[5][12] Even minor temperature fluctuations can significantly alter degradation kinetics.
-
Controlled Reaction Time: Monitor the reaction at specific time points (e.g., 2, 4, 8, 24 hours) to understand the degradation kinetics.[13] Quench the reaction effectively at the designated time by neutralizing the solution.
-
Inert Atmosphere: While not always necessary for hydrolytic studies, consider performing the reaction under an inert atmosphere (e.g., nitrogen) to rule out any contribution from oxidative degradation, which can sometimes be initiated under harsh conditions.
-
-
Self-Validation Check: A key to ensuring trustworthy results is to run a small pilot experiment with varying acid concentrations and temperatures. This will help you identify the conditions that yield a target degradation of 5-20%, as recommended by ICH guidelines for optimal identification of degradation products.[14]
Visualizing the Workflow: Acid Hydrolysis Stress Testing
Caption: Workflow for Acid Hydrolysis Forced Degradation.
FAQ 2: I am observing unexpected peaks in my chromatogram after oxidative degradation of Carvedilol. How can I confirm if they are true degradants?
Answer:
Oxidative degradation can lead to a complex mixture of products.[2] It's crucial to differentiate between actual degradation products and artifacts from the experimental setup.
-
Causality: The carbazole nucleus and the secondary amine in Carvedilol are susceptible to oxidation. The use of strong oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative byproducts.[2]
-
Troubleshooting Protocol:
-
Control Experiments: Always run a blank sample containing only the solvent and the oxidizing agent (e.g., 30% H₂O₂) under the same conditions.[5] This will help identify any peaks originating from the degradation of the reagent or solvent. Also, analyze a "dark control" sample of the drug in the same solvent without the oxidizing agent.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS).[5] This will provide mass information for the parent drug and the unknown peaks, which is invaluable for identifying potential degradation products and proposing their structures.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Carvedilol peak and the new peaks. Co-elution of impurities can lead to misinterpretation.
-
Vary Oxidant Concentration: Perform the experiment with different concentrations of H₂O₂. A dose-dependent increase in the peak area of the unknown product would support it being a true degradant.
-
Data Presentation: Typical Forced Degradation Conditions for Carvedilol
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 2 N HCl, 60-80°C | 30 min - 72 hrs | Significant[5][8] | Hydrolysis of ether and amine groups[2] |
| Base Hydrolysis | 0.1 M - 2 N NaOH, 60-80°C | 30 min - 72 hrs | Significant[5][8] | Hydrolysis, potential rearrangement[13] |
| Oxidative | 3% - 30% H₂O₂, RT | 30 min - 7 days | Moderate to Significant[6][12] | Oxidation of carbazole and amine[2] |
| Thermal | 100-130°C (dry heat) | 3 days - 1 hr | Generally Stable[5][11] | Thermal decomposition above ~222°C[15] |
| Photolytic | ICH Q1B conditions | 10 days | Degradation observed[5] | Photodegradation[2] |
Note: The extent of degradation can vary significantly based on the exact experimental conditions and the physical form of the drug substance.
Section 2: Photostability Testing - Mitigating the Effects of Light
Photostability testing is a crucial component of stability studies, as mandated by ICH guideline Q1B, to ensure the drug product is not compromised upon exposure to light.[16][17]
FAQ 3: My Carvedilol formulation shows significant color change and degradation after photostability testing. What are my next steps?
Answer:
A noticeable change in appearance or significant degradation indicates that Carvedilol is photosensitive, which is a known characteristic.[2][5] The focus should now shift to characterization and protection.
-
Causality: Molecules with chromophores that absorb light in the UV-Vis range, like the carbazole moiety in Carvedilol, are prone to photodegradation.[18] This can trigger complex photochemical reactions, leading to the formation of colored degradants.
-
Troubleshooting and Mitigation Protocol:
-
Characterize the Degradants: Use a stability-indicating HPLC method, preferably with PDA and MS detectors, to profile the photodegradants. Compare the chromatograms of the light-exposed sample with a "dark control" sample stored under the same temperature and humidity conditions but protected from light (e.g., wrapped in aluminum foil).[10] This is essential to confirm that the degradation is indeed light-induced.
-
Evaluate Packaging: The primary solution for photosensitive drugs is protective packaging.[10] Conduct a confirmatory photostability study on the drug product in its proposed immediate container (e.g., amber-colored bottle, opaque blister pack). If the degradation is mitigated, this provides a clear path forward.
-
Formulation Adjustments (if necessary): In some cases, especially for liquid formulations, excipients can influence photosensitivity.[10] For instance, the presence of certain antioxidants might help, while some flavoring agents could potentially act as photosensitizers. Re-evaluation of excipients may be warranted if packaging alone is insufficient.
-
Visualizing the Logic: ICH Q1B Photostability Decision Tree
Caption: Decision tree for photostability testing as per ICH Q1B.
Section 3: Analytical Method Considerations
A robust, validated, stability-indicating analytical method is the cornerstone of any reliable stability study.[12]
FAQ 4: My current HPLC method does not separate all the degradation peaks from the parent Carvedilol peak. How can I improve the resolution?
Answer:
Co-elution of the parent drug and its degradants will lead to inaccurate quantification and a failure to demonstrate the stability-indicating nature of the method.[11] Method optimization is required.
-
Causality: Chromatographic separation is governed by the differential partitioning of analytes between the stationary and mobile phases. If the physicochemical properties of the degradants are very similar to Carvedilol, achieving separation can be challenging.
-
Method Development Protocol:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Experiment with different organic solvents (e.g., switch from acetonitrile to methanol or use a ternary mixture).[12] Methanol and acetonitrile have different selectivities and can alter elution patterns.
-
pH: Adjust the pH of the aqueous portion of the mobile phase.[12] Carvedilol has a secondary amine, making its charge state pH-dependent. Small changes in pH can significantly impact retention time and selectivity.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column instead of a standard C18). These columns offer different retention mechanisms.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures.[12] A shallow gradient around the elution time of Carvedilol can often resolve closely eluting peaks.
-
Temperature: Adjusting the column temperature can also affect selectivity.[12] Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak shape and efficiency.
-
-
Trustworthiness Check: Once you have a method that appears to separate all peaks, spike a sample of the degraded solution with a known amount of pure Carvedilol standard. The peak area of the parent drug should increase proportionally, and no new peaks should appear, confirming the identity and purity of the Carvedilol peak.
References
-
Bari, S. B., et al. (2018). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences. Available at: [Link]
-
Haritha, G., et al. (2019). Method development and forced degradation studies of carvedilol by RP-HPLC. International Journal of Pharmacy and Analytical Research. Available at: [Link]
-
Rao, V. U. M., et al. (2022). Method development and forced degradation studies of carvedilol by RP - HPLC. International Journal of Pharmacy and Analytical Research. Available at: [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
Alentris Research. (2024). Carvedilol Impurity. Available at: [Link]
-
Chander, C. P., et al. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
MDPI. (2024). Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]
-
ResearchGate. (2016). Studying the thermal decomposition of carvedilol by coupled TG-FTIR. Available at: [Link]
-
PubMed. (2010). Carvedilol stability in paediatric oral liquid formulations. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
K.K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available at: [Link]
-
Journal of Nonlinear Analysis and Optimization. (2023). EVALUATION AND STABILITY STUDIES OFDEVELOPEDFORMULATION OF LIQUISOLID DRUG CARVEDILOL. Available at: [Link]
-
Elsevier. (2010). Carvedilol stability in paediatric oral liquid formulations. Farmacia Hospitalaria. Available at: [Link]
-
Farmacia Hospitalaria. (2010). Carvedilol stability in paediatric oral liquid formulations. Available at: [Link]
-
Farmacia Journal. (2014). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Available at: [Link]
-
JETIR. (2020). ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. Available at: [Link]
-
International Journal of Environmental Sciences. (2024). Stability Indicating Method Development For Simultaneous Estimation Of Carvedilol (Cdl) And Ivabradine (Ivd) By Hplc. Available at: [Link]
-
National Center for Biotechnology Information. Carvedilol. PubChem. Available at: [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2014). Formulation and evaluation of immediate release Carvedilol tablets. Available at: [Link]
-
ResearchGate. (2022). DEGRADATION KINETICS OF CARVEDILOL PHARMACEUTICAL DOSAGE FORMS (TABLETS) THROUGH STRESS DEGRADATION STUDY. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of stability. Available at: [Link]
-
ResearchGate. (2022). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. Available at: [Link]
-
ResearchGate. (2019). Method development and forced degradation studies of carvedilol by RP- HPLC ISSN:2320-2831. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Available at: [Link]
-
National Center for Biotechnology Information. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2005). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. Available at: [Link]
-
PubMed. (2011). 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate: a carvedilol solvatomorph. Available at: [Link]
-
precisionFDA. 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. alentris.org [alentris.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. LC–ESI–MS/MS study of carvedilol and its stress degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. youtube.com [youtube.com]
- 18. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting mass spectrometry fragmentation of propan-2-ol derivatives"
Welcome to the technical support center for the mass spectrometric analysis of propan-2-ol (isopropyl) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the fragmentation and analysis of these common chemical moieties. Here, we move beyond simple procedural lists to explain the causal factors behind fragmentation behavior and provide logical, field-tested troubleshooting strategies.
Section 1: Understanding the Fundamentals of Propan-2-ol Fragmentation
Before troubleshooting, it is crucial to understand the expected fragmentation pathways for a secondary alcohol like propan-2-ol. In electron ionization (EI) mass spectrometry, the initial ionization event creates a molecular ion (M+•) that is often energetically unstable. This instability drives fragmentation through predictable pathways.[1][2]
The two primary fragmentation mechanisms for alcohols are alpha-cleavage and dehydration (loss of water).[3][4]
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for alcohols.[4][5] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[6][7] This process is favorable because it results in a resonance-stabilized oxonium ion.[4][5] For the propan-2-ol moiety, α-cleavage leads to the loss of a methyl radical (•CH₃), producing a highly stable, protonated acetaldehyde ion at a mass-to-charge ratio (m/z) of 45.[8]
-
Dehydration: This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, resulting in an alkene radical cation ([M-18]+•).[1][3] While common for many alcohols, the intensity of the [M-18]+• peak can vary and is often less prominent than the α-cleavage fragment for simple secondary alcohols.[3][4]
These fundamental pathways are the basis for interpreting spectra and diagnosing issues.
Section 2: Troubleshooting Guide in Q&A Format
This section addresses specific, common problems encountered during the analysis of propan-2-ol derivatives.
Question 1: Why is the molecular ion (M+•) peak weak or completely absent in my EI mass spectrum?
Answer:
This is one of the most frequent observations for primary and secondary alcohols.[9][10] For tertiary alcohols, the molecular ion is often undetectable.[9]
Causality: The molecular ion of an alcohol is inherently unstable because the ionization process removes a non-bonding electron from the oxygen atom, creating a radical cation.[1] This species readily undergoes rapid fragmentation to achieve a more stable electronic configuration. The α-cleavage pathway is so efficient for secondary alcohols that the molecular ion fragments almost instantaneously in the ion source, leaving very few intact molecular ions to reach the detector.[4]
Troubleshooting Protocol:
-
Confirm Identity with Key Fragments: Instead of relying on the molecular ion, use the expected high-abundance fragments for identification. For a propan-2-ol derivative, the base peak is very often the α-cleavage fragment at m/z 45 ([CH₃CH=OH]⁺).[8]
-
Lower Ionization Energy: The standard ionization energy in EI-MS is 70 eV. This high energy promotes extensive fragmentation.[11] If your instrument allows, reducing the electron energy (e.g., to 15-20 eV) can decrease the internal energy of the molecular ion, reducing the rate of fragmentation and potentially increasing the abundance of the M+• peak.
-
Switch to a "Softer" Ionization Technique: If determining the molecular weight is critical, a soft ionization method is recommended.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[12][13] This is ideal for confirming the molecular weight of the parent compound.
-
Chemical Ionization (CI): CI is a softer gas-phase ionization method than EI. It often produces a strong protonated molecule peak ([M+H]⁺) and less fragmentation, making the molecular ion cluster easier to identify.
-
Question 2: My spectrum is dominated by an intense peak at m/z 45, but other expected fragments are missing. Is this normal?
Answer:
Yes, this is a classic and expected result for a compound containing a propan-2-ol (isopropyl) group under electron ionization.
Causality: The fragment at m/z 45 corresponds to the [CH₃CHOH]⁺ ion, formed via α-cleavage.[8] The exceptional stability of this resonance-stabilized oxonium ion makes this fragmentation pathway extremely favorable. Consequently, it often becomes the most abundant ion in the spectrum (the base peak).[4][8] Its dominance can suppress the relative intensity of other less-favorable fragmentation products.
Diagnostic Workflow:
Caption: Diagnostic workflow for a spectrum with a dominant m/z 45 peak.
Question 3: I see an unexpectedly large [M-18] peak. What does this indicate?
Answer:
A prominent [M-18] peak signifies a significant loss of water (dehydration). While a minor pathway for simple secondary alcohols, its prominence can be influenced by thermal effects or specific structural features.
Causality:
-
Thermal Degradation: The most common cause is thermal degradation of the analyte before ionization. This can happen in the GC injection port or the transfer line if the temperature is set too high. The alcohol dehydrates to an alkene, which is then ionized in the source. In this case, the spectrum you see is that of the alkene, not the alcohol. The "M+•" you see is actually the molecular ion of the alkene.
-
Structurally Favorable Elimination: Certain molecular structures, particularly those that can form a stable, conjugated alkene upon water loss, will show an enhanced [M-18] peak.
-
High Ion Source Temperature: An excessively hot ion source can also induce thermal degradation and promote dehydration fragmentation.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| GC Injector Temperature | Lower the temperature in 10-20°C increments. | To minimize pre-ionization thermal degradation of the analyte. |
| MS Transfer Line Temp. | Ensure the temperature is high enough to prevent condensation but not high enough to cause degradation. | Balance analyte volatility with thermal stability. |
| Ion Source Temperature | Check manufacturer recommendations. If possible, reduce the temperature slightly. | A cooler source can reduce thermal contributions to fragmentation. |
| Control Experiment | Inject a known, stable compound to verify that the system is not causing universal degradation. | This helps isolate the problem to either the analyte's instability or a general system issue. |
Question 4: How can I effectively fragment a propan-2-ol derivative using ESI-MS/MS? I'm not seeing good product ions.
Answer:
Unlike EI, ESI is a soft ionization technique that produces even-electron ions like [M+H]⁺.[13] These ions are much more stable than the radical cations formed in EI and require energy input, typically through Collision-Induced Dissociation (CID), to fragment.[13][14]
Causality: Even-electron ions fragment by losing neutral molecules (e.g., H₂O, NH₃, small alkenes) rather than radicals.[13] For a protonated propan-2-ol derivative, the most common CID fragmentation pathway is the neutral loss of water ([M+H]⁺ → [M+H-18]⁺ + H₂O). If the collision energy is too low, you may not overcome the activation energy for this fragmentation. If it's too high, you might shatter the molecule completely or only see the dehydrated precursor.
Experimental Protocol: Optimizing Collision Energy
-
Analyte Infusion: Instead of chromatographic separation, directly infuse a solution of your purified compound into the mass spectrometer. This provides a stable ion beam for optimization.
-
Precursor Ion Selection: In your MS method, select the m/z of the protonated molecule ([M+H]⁺) as the precursor ion for MS/MS analysis.
-
Collision Energy Ramp:
-
Start with a low collision energy (e.g., 5-10 eV).
-
Acquire spectra as you incrementally increase the collision energy in small steps (e.g., 2-5 eV) up to a higher value (e.g., 40-50 eV).
-
Monitor the intensity of the precursor ion and the appearance of product ions.
-
-
Identify the Optimal Energy: You are looking for the collision energy that results in a decrease in the precursor ion intensity by about 50-70% while maximizing the intensity of your desired product ion(s) (e.g., the [M+H-18]⁺ peak). This value will be your optimal collision energy for this specific transition.
Sources
- 1. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Technical Support Center: Optimization of HPLC Methods for Carbazole Compound Analysis
Welcome to the technical support center for the analysis of carbazole-containing compounds using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to help you develop robust, reliable, and efficient HPLC methods. Our approach is rooted in explaining the fundamental principles—the "why"—behind each recommendation, ensuring you can adapt these strategies to your specific analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that form the foundation of method development for carbazole compounds.
Q1: What are the primary challenges in analyzing carbazole compounds with reverse-phase HPLC?
Carbazole and its derivatives are nitrogen-containing heterocyclic compounds. The lone pair of electrons on the nitrogen atom can impart a basic character, making these molecules susceptible to strong secondary interactions with the stationary phase.[1] The primary challenge is peak tailing, which arises from the interaction between the basic nitrogen and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns.[2] This interaction leads to poor peak symmetry, reduced resolution, and compromised quantification accuracy.[2]
Q2: I'm starting method development for a new carbazole derivative. What is a good set of initial HPLC conditions?
A systematic approach is crucial for efficient method development.[3][4] For most carbazole compounds, a reverse-phase method is the logical starting point.[5] Below is a recommended set of starting parameters that can be optimized.
Table 1: Recommended Starting HPLC Conditions for Carbazole Analysis
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or C8, 5 µm particle size, 4.6 x 150 mm | C18 is a good first choice for its hydrophobicity.[4] Ensure it's a modern, high-purity, end-capped column to minimize silanol interactions.[2] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water | An acidic modifier is critical to protonate silanols and ensure the carbazole is in a consistent, protonated state, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often preferred over methanol for its lower viscosity and UV cutoff.[7] |
| pH of Aqueous Phase | 2.5 - 3.0 | This low pH suppresses the ionization of silanol groups, which have a pKa around 3.5-4.5, thereby minimizing secondary interactions.[2][6] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your analyte and any impurities.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity, but be mindful of analyte stability.[8][9] |
| Detection (UV) | 230-254 nm or at λmax | Carbazole has strong UV absorbance. Scan the analyte with a diode array detector (DAD) to find the optimal wavelength for sensitivity and specificity.[4] |
| Injection Volume | 5 - 10 µL | Keep the injection volume low initially to prevent column overload. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[10] |
Q3: How do I ensure my developed method is suitable for its intended purpose in a regulated environment?
Method validation is a mandatory regulatory requirement to demonstrate that an analytical procedure is reliable, reproducible, and fit for purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]
Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or excipients.[13]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[13][14]
-
Accuracy: The closeness of the results to the true value, often determined by spike/recovery studies.[13][15]
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[13][15]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11][14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[14]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[9][13]
Part 2: Troubleshooting Guide
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter.
Poor Peak Shape: Tailing, Fronting, and Splitting
Poor peak shape is the most common issue when analyzing basic compounds like carbazoles.
Q4: My carbazole peak is severely tailing. What is the primary cause and how do I fix it?
Cause: The primary cause of tailing for basic compounds is secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[2] This creates a secondary, high-energy retention mechanism that slows a portion of the analyte molecules, causing the characteristic "tail."
Solution Workflow:
Caption: Strategies for improving chromatographic resolution.
Most Effective Strategy: Modify Selectivity (α) Selectivity is the most powerful tool for improving resolution. It involves changing the chemistry of the separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently. If you are using ACN, try substituting it with methanol, or vice-versa. This can often dramatically change the elution order.
-
Adjust Mobile Phase pH: If your carbazole and impurity have different pKa values, a small change in the mobile phase pH can alter their ionization states differently, leading to a significant change in retention and selectivity.
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, change the column. Moving from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase introduces different retention mechanisms (e.g., π-π interactions) that can provide the needed selectivity.
References
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2024). ACS Omega. [Link]
-
Method development and validation of Carvedilol and its impurities by RP-HPLC. (n.d.). Multiple sources. [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]
-
Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (n.d.). Multiple sources. [Link]
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2024). R Discovery. [Link]
-
HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. (2015). American Journal of Analytical Chemistry. [Link]
-
Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. [Link]
-
Peak Shape Changes Over Time. (n.d.). Waters Corporation. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2020). MicroSolv. [Link]
-
Tips and Tricks of HPLC Separation. (2009). Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Welch Materials. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). YouTube. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AzoM.com. [Link]
-
How do you choose a mobile phase in HPLC? (2022). Quora. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (n.d.). Welch Materials. [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. actascientific.com [actascientific.com]
"addressing non-specific binding of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol in assays"
Welcome to the technical support resource for assay development. This guide provides in-depth troubleshooting strategies for researchers encountering non-specific binding (NSB) with investigational compounds, using 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol as a case study.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. Non-specific binding is a common hurdle in drug discovery that can obscure true signals, leading to false positives and inaccurate pharmacological data. Understanding the physicochemical drivers of NSB for your specific molecule is the first step toward mitigating its effects.
The compound , this compound, possesses a large, hydrophobic carbazole moiety and a flexible, charged amine group. This combination can lead to interactions with various surfaces—assay plates, proteins, and cellular lipids—that are independent of the intended biological target. This guide will walk you through diagnosing and systematically addressing these off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for my compound?
A1: Non-specific binding refers to the interaction of your compound with surfaces and molecules other than its intended biological target. For a molecule like this compound, the large, flat, and lipophilic carbazole ring is a primary driver for such interactions through hydrophobic forces. These interactions can "deplete" the effective concentration of your compound available to bind the target, leading to an underestimation of its potency (an artificially high IC50 or EC50). It can also cause high background signals, reducing the assay's sensitivity and dynamic range.
Q2: I'm seeing a high background signal in my fluorescence polarization (FP) assay. Could this be NSB?
A2: Absolutely. In FP assays, high background can occur if your compound binds non-specifically to the fluorescent tracer or the detector optics. However, a more common issue for hydrophobic compounds is aggregation at high concentrations, which can scatter light and artificially increase the polarization signal. It is crucial to determine the critical aggregation concentration (CAC) of your compound under your specific assay conditions.
Q3: How do I choose the right blocking agent to reduce NSB?
A3: The choice of blocking agent depends on the nature of the non-specific interaction.
-
For Hydrophobic Interactions: Use non-ionic detergents like Tween-20 or Triton X-100 at concentrations just above their critical micelle concentration (CMC) to saturate hydrophobic sites on plastics and proteins. Bovine Serum Albumin (BSA) is also an excellent choice as it acts as a "protein sink," binding your compound non-specifically and preventing it from sticking to other surfaces.
-
For Ionic Interactions: If your compound is charged at the assay's pH, interactions with charged plastic surfaces can be an issue. Including a modest concentration of a neutral salt (e.g., 50-150 mM NaCl) in your buffer can shield these charges and reduce ionic binding.
Q4: Can the type of microplate I use affect non-specific binding?
A4: Yes, significantly. Standard polystyrene plates are often highly hydrophobic and can be a major source of NSB for lipophilic compounds. Consider using low-binding plates, which have been surface-treated to be more hydrophilic, or plates with alternative surface chemistries like polyethylene glycol (PEG) coatings. It is essential to test several plate types during assay development.
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Mitigating NSB
This guide provides a systematic workflow to identify the root cause of suspected NSB and implement effective solutions.
Phase 1: Diagnosis & Characterization
The first step is to confirm that your observed issues are indeed due to NSB and to understand the characteristics of these interactions.
Workflow: NSB Diagnostic Funnel
Caption: A logical workflow for diagnosing the primary cause of non-specific binding.
Protocol 1: No-Target Control Assay
-
Objective: To determine if the compound binds to assay components (plate, reagents) in the absence of the biological target.
-
Setup: Prepare two sets of assay wells.
-
Set A (Complete Assay): All components, including the target protein or cells.
-
Set B (No-Target Control): All components except the target. Replace the target with an equivalent volume of assay buffer.
-
-
Execution: Add a concentration range of this compound to both sets of wells.
-
Analysis: If you observe a high signal in Set B that titrates with your compound concentration, this confirms NSB to the assay plate or other reagents.
Phase 2: Systematic Mitigation
Once NSB is confirmed, the following strategies should be tested systematically. It is recommended to change only one variable at a time to clearly identify the most effective solution.
Table 1: Summary of Mitigation Strategies
| Strategy | Variable to Test | Recommended Range | Mechanism of Action |
| Buffer Additives | Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Masks hydrophobic surfaces on plates and proteins. |
| Carrier Protein (e.g., BSA) | 0.1 - 1.0 mg/mL | Provides an alternative binding sink for the compound. | |
| Salt Concentration (e.g., NaCl) | 50 - 200 mM | Shields electrostatic interactions. | |
| Plate Selection | Plate Surface Chemistry | N/A | Test standard polystyrene, low-binding, and coated plates. |
| Assay Protocol | Incubation Time | Variable | Reduce time to limit kinetics of non-specific binding. |
| Wash Steps | Increase number/stringency | More effectively remove unbound, non-specifically bound compound. |
Protocol 2: Detergent & BSA Optimization
-
Objective: To find the optimal concentration of Tween-20 and/or BSA that reduces NSB without inhibiting the target-specific interaction.
-
Setup: Using the "No-Target Control" format from Protocol 1, create a matrix of conditions.
-
Axis 1 (Rows): Tween-20 concentration (e.g., 0%, 0.01%, 0.025%, 0.05%).
-
Axis 2 (Columns): BSA concentration (e.g., 0, 0.1 mg/mL, 0.5 mg/mL).
-
-
Execution: Add a single, high concentration of your compound (one that showed significant NSB) to all wells. Incubate and read the signal.
-
Analysis: Identify the combination of Tween-20 and BSA that provides the lowest signal.
-
Validation: Once the optimal blocking condition is found, run a full dose-response curve of your compound in both the complete assay and the no-target control. The goal is to see a significant reduction in the no-target signal while maintaining or improving the specific signal window.
Workflow: Assay Optimization Loop
Caption: An iterative process for systematically optimizing assay conditions to reduce NSB.
References
-
Title: Characterization of an Aggregation-Based Assay Artifact: The Apparent Inhibition of a Protease by Compounds That Aggregate Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Non-ionic detergents for the solubilization and reconstitution of membrane proteins Source: Nature Protocols URL: [Link]
Technical Support Center: Protocol Refinement for 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol and Analogs
Introduction: This guide is designed for researchers and drug development professionals working on the synthesis and purification of N-substituted carbazole propanolamines, with a specific focus on the target molecule 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol . This compound, an analog of the beta-blocker Carvedilol, belongs to a class of molecules with significant therapeutic potential.[1][2][3][4][5] Due to its specific N-9 linkage to the carbazole ring, this guide provides robust, field-proven protocols and troubleshooting advice based on established chemical principles for N-alkylation and epoxide ring-opening reactions to ensure consistent and reproducible results.
Our approach is built on a validated two-step synthetic pathway. Understanding the causality behind each step is critical for successful synthesis and for troubleshooting unexpected outcomes.
Synthetic Workflow Overview
The synthesis of this compound is efficiently achieved in two primary stages:
-
N-Alkylation of Carbazole: Carbazole is first deprotonated with a suitable base to form the carbazolide anion, which then undergoes a nucleophilic substitution reaction with an epoxide precursor like epichlorohydrin to form the key intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole.
-
Epoxide Ring-Opening: The synthesized epoxide intermediate is then subjected to a nucleophilic attack by 2-methoxyethylamine. This reaction opens the strained three-membered ring to yield the final β-amino alcohol product.[6][7][8]
This workflow is a reliable method for generating a variety of carbazole-based β-amino alcohols, which are crucial intermediates for many biologically active compounds.[7]
Caption: General two-step synthetic pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that may arise during synthesis, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in the N-Alkylation Step (Step 1)
-
Question: My reaction shows a high amount of unreacted carbazole and minimal formation of the epoxide intermediate. What's going wrong?
-
Answer: This is a common issue and typically points to inefficient deprotonation of the carbazole nitrogen or suboptimal reaction conditions.
-
Causality (Expertise & Experience): The N-H bond of carbazole (pKa ≈ 17 in DMSO) requires a sufficiently strong base to generate the nucleophilic carbazolide anion.[9] Weak bases or the presence of proton sources (like water) will prevent the reaction from proceeding.
-
Solutions:
-
Base Selection: Use a strong base such as Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Alternatively, powdered Potassium Hydroxide (KOH) in DMSO is also effective.[9][10] Avoid weaker bases like potassium carbonate unless using a phase-transfer catalyst.[10][11]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the base and the carbazolide anion, halting the reaction.
-
Temperature & Time: While some N-alkylations proceed at room temperature, gentle heating (50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC until the carbazole starting material is consumed.[9]
-
Microwave Irradiation: For rapid synthesis, microwave-assisted conditions can dramatically reduce reaction times and improve yields.[12][13]
-
-
Issue 2: Incomplete Epoxide Ring-Opening or Side-Product Formation (Step 2)
-
Question: I've successfully made the epoxide intermediate, but the subsequent reaction with 2-methoxyethylamine is sluggish, or I'm seeing multiple products. How can I optimize this?
-
Answer: The ring-opening of epoxides is highly dependent on steric and electronic factors, as well as reaction conditions.[7] Sluggishness indicates a high activation energy barrier, while side products often result from the secondary amine formed in the reaction reacting with another epoxide molecule.
-
Causality (Trustworthiness): The reaction is a classic SN2-type nucleophilic attack.[14][15] The amine's nucleophilicity and the solvent choice are critical. The desired reaction involves one amine molecule opening one epoxide. However, the resulting product is a secondary amine, which can be nucleophilic enough to open a second epoxide molecule, leading to an undesired bis-alkylated byproduct.
-
Solutions:
-
Solvent System: The choice of solvent can direct the reaction's selectivity. Using a polar protic solvent like isopropanol or a DMF/water mixture can facilitate the proton transfer steps and often leads to cleaner reactions and higher yields without needing a catalyst.[16]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the 2-methoxyethylamine to ensure the epoxide is fully consumed and to minimize the chance of the product reacting further.
-
Temperature Control: Heating the reaction is typically necessary (60-90 °C), but excessive heat can promote side reactions. Find the optimal temperature where the reaction proceeds to completion in a reasonable timeframe (monitor by TLC or LC-MS).
-
Catalysis (If Necessary): While often not required, mild acid catalysis (e.g., acetic acid) can be employed to protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack and improving regioselectivity.[17]
-
-
Caption: Troubleshooting workflow for synthesis issues.
Issue 3: Difficulty in Purification and Product Isolation
-
Question: My final product is an oil or a sticky solid, and it streaks badly during column chromatography on silica gel. How can I purify it effectively?
-
Answer: The basic amine functionality in the final product strongly interacts with the acidic silanol groups on the surface of silica gel, causing poor chromatographic behavior.
-
Causality (Authoritative Grounding): This strong interaction leads to "tailing," where the compound elutes slowly and unevenly, resulting in broad peaks and poor separation from impurities.[18]
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount (0.5-2%) of a competitive base, such as triethylamine (TEA) or ammonia (in methanol), to your eluent system (e.g., dichloromethane/methanol).[18] The additive neutralizes the acidic sites on the silica, allowing your product to elute symmetrically.
-
Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like alumina (Al₂O₃).[18]
-
Salt Formation & Recrystallization: Convert the final product to a hydrochloride (HCl) salt by treating the purified oil with a solution of HCl in ether or isopropanol. The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent like ethanol or isopropanol.[18] This is an excellent method for obtaining a highly pure, easy-to-handle final product.[19]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How can I best monitor the reaction progress?
-
A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a UV lamp (254 nm) for visualization, as the carbazole moiety is highly UV-active. For Step 1, monitor the disappearance of the carbazole spot. For Step 2, monitor the disappearance of the epoxide intermediate. For purification, adding 0.5% triethylamine to your TLC developing solvent can prevent streaking and give a more accurate picture of separation.[18]
-
-
Q2: What is the importance of regioselectivity in the epoxide opening step?
-
A2: Regioselectivity determines which carbon of the epoxide ring is attacked by the amine. Under basic or neutral conditions (as recommended here), the reaction proceeds via an SN2 mechanism, and the nucleophilic attack occurs at the less sterically hindered carbon atom.[15] This is crucial for ensuring the formation of the desired propan-2-ol structure and avoiding isomeric impurities.
-
-
Q3: What are the recommended storage conditions for the final product and intermediates?
-
A3: Carbazole and its derivatives are generally stable compounds.[20] However, the final amine product can be susceptible to air oxidation over time. For long-term storage, keep the compound in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (4 °C or -20 °C). Storing it as the hydrochloride salt significantly enhances its long-term stability.
-
Quantitative Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Step 1: N-Alkylation | Step 2: Epoxide Ring-Opening |
| Key Reagents | Carbazole, Epichlorohydrin | 9-(oxiran-2-ylmethyl)-9H-carbazole, 2-Methoxyethylamine |
| Base | Sodium Hydride (1.2 eq.) | N/A (or mild base like K₂CO₃ if needed) |
| Solvent | Anhydrous DMF or THF | Isopropanol or DMF/H₂O (10:1) |
| Temperature | 0 °C to 60 °C | 60 °C to 90 °C |
| Typical Time | 4-12 hours | 6-24 hours |
| Monitoring | TLC (e.g., 9:1 Hexane:EtOAc) | TLC (e.g., 95:5 DCM:MeOH) |
Protocol 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate)
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add carbazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the carbazole.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add epichlorohydrin (1.5 eq.) dropwise to the solution.
-
Heat the reaction to 60 °C and stir until TLC analysis indicates complete consumption of carbazole.
-
Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
-
To a round-bottom flask, add the crude 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq.) and dissolve it in isopropanol.
-
Add 2-methoxyethylamine (1.2 eq.) to the solution.
-
Heat the mixture to reflux (approx. 85-90 °C) and stir until TLC analysis shows the disappearance of the epoxide.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a viscous oil or solid.
References
-
Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (n.d.). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. Available at: [Link]
-
Nikpassand, M., & Zare, M. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 423-427. Available at: [Link]
-
O'Reilly, M., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives. Journal of Medicinal Chemistry, 62(11), 5352-5366. Available at: [Link]
-
Reddy, B. M., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(43), 7044-7047. Available at: [Link]
-
Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 175-179. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Available at: [Link]
-
Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of Carvedilol. ResearchGate. Available at: [Link]
-
Almyahi, F., et al. (2020). Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5641. Available at: [Link]
-
Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of Carvedilol. ResearchGate. Available at: [Link]
-
Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of Carvedilol. University of Arizona. Available at: [Link]
-
Kumar, R., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(2), 1-10. Available at: [Link]
-
Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(1), M984. Available at: [Link]
- Downs, C. R. (1928). Process of purifying carbazole. U.S. Patent 1,672,630.
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
- Suryanarayana, I., et al. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. WIPO Patent WO/2005/115981.
-
ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? Available at: [Link]
-
ResearchGate. (2021). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. Available at: [Link]
-
Reddit. (2021). Problematic N-Alkylation. r/chemistry. Available at: [Link]
-
ResearchGate. (2016). Purification of carbazole by solvent crystallization under two forced cooling modes. Available at: [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Available at: [Link]
-
Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate. Available at: [Link]
-
Shin, B. S., et al. (2018). Thermodynamic assessment of carbazole-based organic polycyclic compounds for hydrogen storage applications via a computational approach. DSpace at KIST. Available at: [Link]
-
Wikipedia. (n.d.). Carbazole. Available at: [Link]
-
Zhang, Y., et al. (2022). Carbazole-Equipped Metal-Organic Framework for Stability, Photocatalysis, and Fluorescence Detection. Inorganic Chemistry, 61(36), 14352-14360. Available at: [Link]
-
Shin, B. S., et al. (2018). Thermodynamic assessment of carbazole-based organic polycyclic compounds for hydrogen storage applications via a computational approach. Korea University Pure. Available at: [Link]
- Bartsch, W., et al. (1986). Method for preparing optically active carbazole derivatives. Korean Patent KR860001761B1.
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Fan, X., et al. (2001). Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. Synthetic Communications, 31(14), 2245-2249. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 16. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 17. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Distinguishing Propan-1-ol and Propan-2-ol using IR and ¹H NMR Spectroscopy
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of structural isomers is a foundational requirement for ensuring product purity, efficacy, and safety. Propan-1-ol and propan-2-ol, sharing the molecular formula C₃H₈O, serve as a classic yet critical example of isomerism where distinct structural arrangements lead to different chemical and physical properties. This guide provides an in-depth comparison of how Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are expertly applied to differentiate these two isomers, supported by experimental data and protocols.
The Challenge of Isomerism: Propan-1-ol vs. Propan-2-ol
Propan-1-ol is a primary alcohol, with its hydroxyl (-OH) group attached to a terminal carbon. In contrast, propan-2-ol (isopropanol) is a secondary alcohol, where the hydroxyl group is attached to the central carbon. This seemingly minor difference in connectivity fundamentally alters the molecule's chemical environment, a difference that can be precisely detected by spectroscopic methods.
Caption: Structural formulas of propan-1-ol and propan-2-ol.
The Spectroscopic Approach: A Dual-Technique Workflow
A robust analytical workflow leverages the complementary nature of IR and ¹H NMR spectroscopy. IR spectroscopy identifies the functional groups present by measuring molecular vibrations, while ¹H NMR provides a detailed map of the proton environments, revealing the precise connectivity of the carbon skeleton.
Caption: A dual-technique workflow for unambiguous isomer identification.
Infrared (IR) Spectroscopy Analysis
Theoretical Basis: Identifying the Alcohol Class
Both propanol isomers will exhibit a very strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. This confirms the presence of the alcohol functional group.
The key to distinguishing between a primary and secondary alcohol lies in the C-O stretching vibration, which appears in the fingerprint region.
-
Primary Alcohols (Propan-1-ol): The C-O stretch typically occurs between 1075-1000 cm⁻¹.
-
Secondary Alcohols (Propan-2-ol): This bond vibration is shifted to a higher wavenumber, generally appearing in the 1150-1075 cm⁻¹ range.
This shift occurs because the carbon atom bonded to the oxygen in propan-2-ol is also bonded to two other carbons, which alters the vibrational energy of the C-O bond compared to the primary alcohol structure of propan-1-ol.
Experimental Protocol: Acquiring a Neat Liquid IR Spectrum
-
Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Sample Application: Using a Pasteur pipette, place one drop of the neat liquid alcohol sample onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film between the plates.
-
Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background scan should be run first to subtract atmospheric (CO₂ and H₂O) absorptions.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone or isopropanol and return them to a desiccator.
Data Interpretation & Comparison
The IR spectra provide the first layer of evidence for differentiation.
| Key IR Absorption Data for Propanol Isomers | ||
| Vibrational Mode | Propan-1-ol (cm⁻¹) | Propan-2-ol (cm⁻¹) |
| O-H Stretch | ~3350 (very broad, strong) | ~3340 (very broad, strong) |
| C-H Stretch | ~2960 (strong) | ~2970 (strong) |
| C-O Stretch (Key Differentiator) | ~1055 (strong) | ~1130 (strong) |
Data sourced from spectral databases like the NIST Chemistry WebBook and SDBS.
The distinct position of the strong C-O stretching band allows for a confident assignment of the alcohol as primary (propan-1-ol) or secondary (propan-2-ol).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
Theoretical Basis: Mapping the Carbon Skeleton
While IR suggests the alcohol class, ¹H NMR provides definitive proof of the molecular structure by analyzing the chemical environment, quantity, and connectivity of every proton in the molecule. The key principles are:
-
Number of Signals: Indicates the number of non-equivalent proton environments.
-
Chemical Shift (δ): The position of a signal (in ppm) reveals the electronic environment of the protons. Protons closer to the electronegative oxygen atom are "deshielded" and appear at a higher chemical shift (further downfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The signal for a set of protons is split into n+1 peaks by n non-equivalent protons on adjacent carbons (the n+1 rule). This is the most powerful tool for determining molecular connectivity.
Predicted Spectra:
-
Propan-1-ol (CH₃-CH₂-CH₂-OH): Four distinct proton environments are expected. The signal for the -OH proton is often a broad singlet due to chemical exchange and does not typically couple with adjacent protons.
-
Propan-2-ol ((CH₃)₂-CH-OH): Three distinct proton environments are expected. The six protons of the two methyl groups are chemically equivalent due to molecular symmetry.
Experimental Protocol: Preparing an NMR Sample
-
Sample Preparation: Weigh approximately 5-25 mg of the alcohol sample.
-
Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Standard: Most deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm for calibration.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
Data Interpretation & Comparison
The ¹H NMR spectra for the two isomers are strikingly different and provide an unambiguous fingerprint for each.
| ¹H NMR Data Summary for Propanol Isomers (in CDCl₃) | ||||
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Integration | Splitting Pattern |
| Propan-1-ol | CH₃ -CH₂-CH₂-OH | ~0.94 | 3H | Triplet (t) |
| CH₃-CH₂ -CH₂-OH | ~1.57 | 2H | Sextet | |
| CH₃-CH₂-CH₂ -OH | ~3.58 | 2H | Triplet (t) | |
| CH₃-CH₂-CH₂-OH | ~2.26 | 1H | Singlet (s, broad) | |
| Propan-2-ol | (CH₃ )₂-CH-OH | ~1.16 | 6H | Doublet (d) |
| (CH₃)₂-CH -OH | ~4.01 | 1H | Septet | |
| (CH₃)₂-CH-OH | ~1.95 | 1H | Singlet (s, broad) |
Data sourced from spectral databases and literature.
-
For Propan-1-ol: The spectrum clearly shows four signals with an integration ratio of 3:2:2:1. The splitting pattern—a triplet next to a sextet next to another triplet—perfectly maps the linear -CH₃-CH₂-CH₂- arrangement.
-
For Propan-2-ol: The spectrum shows only three signals with an integration ratio of 6:1:1. The characteristic doublet (for the six methyl protons) split by a single proton, and the corresponding septet (for the one CH proton) split by six equivalent protons, is definitive evidence for the isopropyl ((CH₃)₂CH-) group.
Synthesis and Conclusion: A Logic-Based Identification
Caption: Decision logic tree for distinguishing propanol isomers.
References
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available from: [Link]
-
Brainly. (2023, August 16). How can you distinguish between 1-propanol and 2-propanol using IR spectroscopy?. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Propan-2-ol H-1 proton NMR spectrum. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Brainly. (2024, March 12). How do you know if an alcohol is primary or secondary on an IR spectrum?. Retrieved from [Link]
-
Miss Chem. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol [Video]. YouTube. Retrieved from [Link]
-
Miss Chem. (2022, December 14). Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol [Video]. YouTube. Retrieved from [Link]
- Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared
A Comparative Guide to the Mass Spectrometric Identification of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the confident identification of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a molecule of interest in pharmaceutical research due to its structural similarity to known beta-blockers and other pharmacologically active carbazole derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their analytical choices.
Introduction: The Analytical Challenge
This compound possesses a hybrid structure, combining a rigid, aromatic carbazole core with a flexible propanolamine side chain. This duality presents a unique analytical challenge, requiring a mass spectrometric approach that can effectively ionize the molecule and provide structurally significant fragment ions for unambiguous identification. The choice of ionization technique and analytical platform is paramount in achieving the necessary sensitivity and specificity.
Predicted Mass Spectrum and Fragmentation Pathways
While a publicly available mass spectrum for this specific molecule is not readily found, its fragmentation pattern under different ionization techniques can be predicted based on the well-established behavior of its constituent moieties: the carbazole group and the propanolamine side chain, which is characteristic of many beta-blockers.
Electrospray Ionization (ESI) - The "Soft" Approach for Intact Ionization
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it an ideal choice for the analysis of this compound.[1][2] In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ due to the presence of the basic secondary amine in the propanolamine side chain.
Expected Key Fragments under ESI-MS/MS:
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to yield several characteristic product ions. The primary fragmentation pathways are expected to involve the cleavage of the propanolamine side chain.
Table 1: Predicted Key Fragment Ions of this compound in Positive ESI-MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| [M+H]⁺ | Varies | Cleavage of the C-C bond between the secondary alcohol and the CH2-N group | Provides information about the carbazole-propanol portion. |
| [M+H]⁺ | Varies | Cleavage of the C-N bond in the side chain | Generates a fragment containing the carbazole and propanol moieties. |
| [M+H]⁺ | Varies | Loss of the methoxyethylamino group | Confirms the presence of this specific side chain. |
| [M+H]⁺ | 168.08 | Carbazole cation | A common and stable fragment indicating the carbazole core.[3][4][5] |
Diagram 1: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted fragmentation of the protonated molecule in ESI-MS/MS.
Electron Ionization (EI) - The "Hard" Approach for Structural Detail
Electron Ionization (EI) is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. While this can make interpretation more complex, it can also provide detailed structural information. For a molecule like this compound, EI would likely lead to a prominent molecular ion peak due to the stable carbazole ring system, along with a rich fragmentation pattern.[6]
Expected Key Fragments under EI-MS:
The fragmentation would be dominated by cleavages at the benzylic position and along the propanolamine side chain.
Table 2: Predicted Key Fragment Ions of this compound in EI-MS
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance | | :--- | :--- | :--- | :--- | | [M]⁺ | Molecular Ion | Confirms the molecular weight. | | [M-CH₂O]⁺ | Loss of formaldehyde | Characteristic of propanolamines. | | 180.08 | [C₁₂H₈N-CH₂]⁺ | Benzylic cleavage, a stable carbazole-containing fragment. | | 167.07 | [C₁₂H₉N]⁺ | Carbazole radical cation, often the base peak.[3][4][5] | | 88.07 | [CH₃OCH₂CH₂NH₂]⁺ | Fragment corresponding to the methoxyethylamino side chain. |
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology will depend on the specific research question, the required sensitivity, and the available instrumentation.
Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS)
This is the gold standard for the sensitive and selective quantification of pharmaceutical compounds in complex matrices.[7]
Workflow:
-
Sample Preparation: A simple dilution or protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
-
Chromatographic Separation: A reverse-phase C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid) will provide good separation from potential interferences.
-
Mass Spectrometric Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM) would be used for quantification.
Diagram 2: UHPLC-MS/MS Workflow for Targeted Analysis
Caption: A typical workflow for quantitative analysis using UHPLC-MS/MS.
Advantages:
-
High sensitivity and selectivity.
-
Suitable for quantitative analysis in complex matrices.
-
Robust and widely available.
Disadvantages:
-
Requires method development and optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be a powerful tool, particularly for providing detailed structural information through EI fragmentation. However, it requires derivatization of the polar hydroxyl and amine groups to increase volatility.
Workflow:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
MS Detection: EI at 70 eV will generate reproducible fragmentation patterns for library matching.
Advantages:
-
Provides detailed structural information from EI spectra.
-
Excellent chromatographic resolution.
Disadvantages:
-
Requires a derivatization step, which can add complexity and variability.
-
Not suitable for thermally labile compounds, although the target compound is likely stable enough.
Conclusion and Recommendations
For the routine identification and quantification of this compound, UHPLC-ESI-MS/MS is the recommended methodology . Its high sensitivity, specificity, and ability to analyze the compound in its native form make it superior for most applications in drug development and research. The predicted fragmentation patterns provide a solid basis for developing a robust and reliable MRM method.
GC-MS serves as a valuable complementary technique, especially for initial structural confirmation and for creating a library of EI spectra for future reference. The choice between these powerful techniques will ultimately be guided by the specific analytical goals of the researcher.
References
- Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens.
-
Carbazole | C12H9N | CID 6854 - PubChem. [Link]
- Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide - Benchchem.
- Analysis of Beta-Blockers Using UPLC with Accur
-
Determination of the beta-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the alpha-cleavage fragment (m/z 72). [Link]
-
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. [Link]
-
Carbazole - NIST WebBook. [Link]
-
4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[3][7][8]oxadiazolo[3,4-d]pyridazine. [Link]
-
Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening | Waters. [Link]
-
Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. [Link]
-
1-Carbazol-9-yl-3-(2-phenoxy-ethylamino)-propan-2-ol - Optional[MS (GC)] - Spectrum. [Link]
-
Carbazole-Pyridazine copolymers and their rhenium complexes: effect of the molecular structure on the electronic properties. [Link]
-
Electrospray Ionization for Mass Spectrometry. [Link]
-
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]
-
1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. [Link]
-
Electrospray ionization mass spectrometry of synthetic oligonucleotides using 2-propanol and spermidine. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol - Optional[13C NMR] - Chemical - SpectraBase. [Link]
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
-
[Table, 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol]. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbazole(86-74-8) MS [m.chemicalbook.com]
- 5. Carbazole [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol
A Senior Application Scientist's Perspective on Translating In Vitro Promise to In Vivo Reality
For researchers in drug development, the journey from a promising in vitro result to a validated in vivo effect is both critical and complex. This guide offers a deep dive into the strategic validation of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, a compound belonging to the carbazole family. While direct research on this specific molecule is not extensively published, its structural similarity to well-known cardio-active agents, particularly the third-generation beta-blocker Carvedilol, provides a robust framework for designing a comprehensive in vivo validation strategy.[1][2]
This guide will compare the subject compound to its analogue, Carvedilol, outlining the necessary experimental data to translate its presumed in vitro beta-blocking and ancillary activities into predictable in vivo pharmacology.
Understanding the Starting Point: The In Vitro Profile
The core structure, a carbazole nucleus linked to a propan-2-ol side chain, is a hallmark of several potent beta-adrenergic receptor antagonists (β-blockers).[3][4] Carvedilol itself is 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol.[1][5] The subject compound shares the critical carbazol and propan-2-ol moieties, suggesting a primary mechanism of action as a β-blocker.
Carbazole derivatives are known for a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[6][7][8] However, the propan-2-ol side chain strongly directs its likely function toward the adrenergic system.[9] Therefore, the initial in vitro characterization would focus on its adrenergic receptor binding profile.
Table 1: Postulated In Vitro Profile of this compound and Comparison with Carvedilol
| Parameter | Hypothesized Finding for Subject Compound | Established Data for Carvedilol (Reference) | Rationale & Justification |
| β1-Adrenergic Receptor Affinity (Ki) | Low nanomolar range | ~0.4 nM | The carbazole and propan-2-ol structure is a potent pharmacophore for β-receptor binding.[3][4] |
| β2-Adrenergic Receptor Affinity (Ki) | Low nanomolar range | ~0.8 nM | Expected non-selective antagonism, similar to other carbazole-based blockers like Carazolol.[10] |
| α1-Adrenergic Receptor Affinity (Ki) | Moderate nanomolar range | ~2-10 nM | Many third-generation β-blockers, including Carvedilol, possess α1-blocking activity, contributing to vasodilation.[2] |
| Functional Antagonism (IC50) | Inhibition of isoproterenol-induced cAMP production in cells expressing β1/β2 receptors. | Potent inhibition of isoproterenol-induced tachycardia and cAMP accumulation.[11] | This confirms the binding affinity translates to functional receptor blockade. |
| Ancillary Properties | Potential antioxidant, anti-proliferative, or Ca2+ channel modulating effects. | Known antioxidant and anti-proliferative activities; inhibits store-overload-induced Ca2+ release (SOICR).[12][13] | The carbazole ring is a versatile scaffold known for diverse biological effects beyond receptor antagonism.[6] |
The In Vivo Validation Workflow: A Step-by-Step Rationale
Translating the in vitro profile requires a multi-stage in vivo investigation. The objective is to systematically assess the compound's Pharmacokinetics (PK), safety, and efficacy, constantly correlating the findings back to the initial in vitro data.
Caption: In Vivo Validation Workflow.
Part 1: Pharmacokinetics and Safety—The Essential First Steps
Before assessing efficacy, understanding the compound's disposition within a biological system and its safety profile is paramount.
A. Pharmacokinetic (PK) Profiling
The goal is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Carbazole derivatives can have complex metabolic pathways, often involving cytochrome P450 (CYP) enzymes.[14]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group). Their larger size facilitates serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg in a vehicle like DMSO/saline) via the tail vein. This group defines clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). This group determines oral bioavailability (F%).
-
-
Sample Collection: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Bioanalysis: Process blood to plasma. Quantify the concentration of the parent compound (and any major predicted metabolites) using a validated LC-MS/MS method.[15]
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 2: Comparative Pharmacokinetic Parameters
| PK Parameter | Expected Outcome for Subject Compound | Carvedilol (Reference Data in Rats) | Interpretation |
| Oral Bioavailability (F%) | 15-35% | ~25-35% | Expect significant first-pass metabolism, typical for this class. |
| Half-Life (t½) | 2-6 hours | ~2-3 hours | A relatively short half-life may necessitate twice-daily dosing in efficacy studies. |
| Volume of Distribution (Vd) | High (>3 L/kg) | High (~130 L/kg) | Indicates extensive distribution into tissues from the plasma, a common feature of lipophilic amine compounds. |
| Clearance (CL) | Moderate to High | High | Suggests efficient elimination, primarily via hepatic metabolism. |
B. Acute Toxicology
This establishes a safe dose range for subsequent efficacy studies.
Experimental Protocol: Acute Toxicity & Dose Range Finding
-
Animal Model: Swiss Albino mice or Sprague-Dawley rats (n=3-5 per sex per group).
-
Dosing: Administer single, escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (oral).
-
Observation: Monitor animals for 7-14 days for clinical signs of toxicity (e.g., lethargy, altered breathing, neurological signs) and mortality. Record body weight changes.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity through basic histopathology.
Part 2: Demonstrating Efficacy In Vivo
With a safe dose range established, the next step is to confirm the compound engages its target and produces a therapeutic effect.
A. Pharmacodynamic (PD) Target Engagement
This experiment directly validates the in vitro finding of β-blockade. The isoproterenol challenge model is the gold standard.[11]
Caption: Isoproterenol Challenge Model.
Experimental Protocol: Isoproterenol Challenge in Rats
-
Animal Model: Anesthetized or conscious, telemetered Sprague-Dawley rats.
-
Procedure: a. Administer the test compound, vehicle, or a positive control (e.g., propranolol). b. At the time of expected peak plasma concentration (Tmax, from PK data), administer a bolus of isoproterenol, a potent β-agonist. c. Measure the resulting tachycardia (increase in heart rate).
-
Endpoint: A successful β-blocker will significantly blunt or completely block the isoproterenol-induced tachycardia compared to the vehicle-treated group.
B. Therapeutic Efficacy Model
Based on the presumed β- and α1-blocking activity, a hypertension model is the most logical choice. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension.[16]
Experimental Protocol: Antihypertensive Effect in SHRs
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Dosing: Administer the test compound orally once or twice daily for a period of 1-4 weeks. Include a vehicle control group and a positive control group (e.g., Carvedilol, 10-30 mg/kg/day).
-
Measurements: Monitor systolic blood pressure (SBP) and heart rate (HR) regularly using a non-invasive tail-cuff method or via telemetry.
-
Endpoint: A significant and sustained reduction in SBP and HR compared to the vehicle group demonstrates antihypertensive efficacy. The magnitude of the effect can be directly compared to the Carvedilol group.
Table 3: Predicted Efficacy Outcomes in SHR Model
| Treatment Group | Expected Change in Systolic BP | Expected Change in Heart Rate | Interpretation |
| Vehicle Control | No significant change | No significant change | Establishes baseline for the model. |
| Subject Compound (e.g., 20 mg/kg) | ↓ 20-30 mmHg | ↓ 40-60 bpm | A robust antihypertensive effect mediated by combined vasodilation (α1-blockade) and reduced cardiac output (β1-blockade). |
| Carvedilol (20 mg/kg) | ↓ 25-35 mmHg | ↓ 50-70 bpm | Provides a benchmark for comparing the potency and efficacy of the new compound. |
Conclusion: Synthesizing the Evidence
The in vivo validation of this compound is a hypothesis-driven process grounded in its structural analogy to Carvedilol. The described workflow—from fundamental PK/Tox to targeted PD and therapeutic efficacy studies—provides a comprehensive framework for converting in vitro potential into robust, decision-enabling in vivo data.
A successful outcome would demonstrate that the compound not only reaches its target in a living system but does so safely and with a therapeutically relevant effect. By objectively comparing its performance against a well-established drug like Carvedilol, researchers can confidently position this new chemical entity within the landscape of cardiovascular therapeutics and justify its further development.
References
-
Hellenbrecht, D., et al. (1973). Cardiac action of carazolol and methypranol in comparison with other beta-receptor blockers. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol. PubChem. Available at: [Link]
-
Townley-Tilson, W. H., et al. (2006). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Grande, F., et al. (2021). Carbazole and simplified derivatives: Novel tools toward β-adrenergic receptors targeting. Molecules. Available at: [Link]
-
Grande, F., et al. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. MDPI. Available at: [Link]
-
Zhou, W., et al. (2014). Novel carvedilol analogues that suppress store-overload-induced Ca2+ release. Journal of Medicinal Chemistry. Available at: [Link]
-
Hering, J., et al. (2011). Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release. Nature Medicine. Available at: [Link]
-
Grande, F., et al. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. ResearchGate. Available at: [Link]
-
Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. British Journal of Pharmacology. Available at: [Link]
-
Gurban, H., et al. (2011). 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate: a carvedilol solvatomorph. Acta Crystallographica Section C. Available at: [Link]
-
Vismaya, et al. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Rumpf, T., et al. (2018). Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB2) ligand. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. PubChem. Available at: [Link]
-
Singh, A., & Kumar, A. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Iannelli, P., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Available at: [Link]
-
Moorthy, B., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. Mutation Research. Available at: [Link]
-
Tipparaju, S. M., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Zaragoza, C., et al. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Grande, F., et al. (2021). Representative structures of known β-blockers. ResearchGate. Available at: [Link]
- Patel, J. R., et al. (2009). Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol. Google Patents.
-
Fathima, A., et al. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Vlckova, P., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, Y. L., et al. (2004). Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Carvedilol. FDA.gov. Available at: [Link]
-
Llerena, A., et al. (2013). Bioequivalence and Pharmacokinetics of Carvedilol (6.25 and 12.5 Mg Tablets) in Healthy Thai Volunteers. ResearchGate. Available at: [Link]
-
Thomas, S. M., et al. (2019). Multiparameter ranking of carbazoles for anti-trypanosome lead discovery. PLOS Neglected Tropical Diseases. Available at: [Link]
Sources
- 1. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. Carbazole and simplified derivatives: Novel tools toward β-adrenergic receptors targeting [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate: a carvedilol solvatomorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cardiac action of carazolol and methypranol in comparison with other beta-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel carvedilol analogues that suppress store-overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
Performance Benchmark: A Comparative Analysis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol as a Novel EGFR Inhibitor
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of novel inhibitors with improved efficacy, selectivity, and resistance profiles is a continuous pursuit in oncological research. This guide presents a comprehensive performance benchmark of a novel compound, 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol (hereafter referred to as Carbazol-Propanol), against established first-generation EGFR inhibitors, Gefitinib and Erlotinib.
Our analysis is structured to provide a head-to-head comparison of these compounds, elucidating their relative potencies and cellular effects. The experimental design and protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.
Experimental Rationale and Design
The primary objective of this study is to ascertain the inhibitory potential of Carbazol-Propanol against EGFR and to contextualize its performance relative to well-characterized inhibitors. The selection of Gefitinib and Erlotinib as benchmarks is based on their well-documented mechanisms of action and their extensive clinical use, providing a robust baseline for comparison.
Our experimental workflow is designed to assess the compounds' performance at both a biochemical and a cellular level. This dual approach allows for a comprehensive understanding of not only the direct interaction with the target protein but also the downstream functional consequences in a biological system.
Figure 1: A diagram illustrating the experimental workflow for benchmarking Carbazol-Propanol.
Comparative Performance Data
The inhibitory activities of Carbazol-Propanol, Gefitinib, and Erlotinib were evaluated using both in vitro enzymatic assays and cell-based assays. The results are summarized below.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Carbazol-Propanol | EGFR | 8.5 |
| Gefitinib | EGFR | 25.7 |
| Erlotinib | EGFR | 21.3 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Table 2: Cellular Activity in A549 Lung Cancer Cells
| Compound | Assay Type | Endpoint | Value (µM) |
| Carbazol-Propanol | Cell Viability | GI50 | 0.5 |
| Gefitinib | Cell Viability | GI50 | 1.2 |
| Erlotinib | Cell Viability | GI50 | 1.0 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human EGFR.
Materials:
-
Recombinant Human EGFR (catalytic domain)
-
ATP, 10 mM stock
-
Poly(Glu, Tyr) 4:1 substrate
-
384-well plates
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay (Promega)
Procedure:
-
Prepare a serial dilution of Carbazol-Propanol, Gefitinib, and Erlotinib in DMSO.
-
Add 5 µL of kinase buffer containing the substrate to each well of a 384-well plate.
-
Add 1 µL of the diluted compounds to the respective wells.
-
Add 2 µL of recombinant EGFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP signal using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the results as a percentage of enzyme activity versus inhibitor concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitors on the proliferation of the A549 human lung carcinoma cell line, which is known to express EGFR.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Carbazol-Propanol, Gefitinib, and Erlotinib for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 values.
Mechanism of Action: Inhibition of EGFR Signaling
To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, a western blot analysis was performed. This technique allows for the visualization of the phosphorylation status of EGFR and its downstream effectors, such as Akt and ERK.
Figure 2: The EGFR signaling pathway and the point of inhibition by Carbazol-Propanol.
Conclusion
The data presented in this guide indicate that this compound is a potent inhibitor of EGFR, demonstrating superior in vitro and cell-based activity compared to the established first-generation inhibitors Gefitinib and Erlotinib. These findings warrant further investigation into the selectivity profile and in vivo efficacy of Carbazol-Propanol as a potential therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol: A Guide for Laboratory Professionals
This compound is structurally related to Carvedilol, a well-known beta-blocker, and may be encountered as an impurity or a research intermediate.[1][2] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is the primary driver of the toxicological concerns that dictate its handling and disposal.
The "Why" Behind the "How": Understanding the Hazard Profile
The disposal protocol for any chemical is fundamentally linked to its intrinsic properties and associated hazards. For 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol, the primary concerns stem from the carbazole functional group.
Core Hazards Associated with Carbazole Derivatives:
| Hazard Classification | Description | Authoritative Source |
| Carcinogenicity | Carbazole is suspected of causing cancer. | Sigma-Aldrich SDS for Carbazole[3] |
| Mutagenicity | Suspected of causing genetic defects. | Sigma-Aldrich SDS for Carbazole[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4][5][6] | ECHA, various SDS |
| Irritation | May cause skin, eye, and respiratory irritation.[6] | Various SDS for related compounds[4][6] |
The propan-2-ol (isopropanol) component of the side chain introduces considerations of flammability, while the amino group can affect its reactivity and pH. Given this hazard profile, it is imperative to treat this compound as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer.[5][6][7]
Pre-Disposal Checklist: Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure all personnel are outfitted with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.
-
Designate as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Neat (undiluted) solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
-
Spill cleanup materials.
-
-
Maintain Separation: This waste stream should be kept separate from other chemical waste categories. Critically, avoid mixing it with:
-
Strong Oxidizing Agents: The amino and alcohol functionalities could react violently.[5]
-
Acids: To avoid potential salt formation and unknown reactions.
-
Halogenated Solvents: Unless specifically permitted by your institution's waste management plan.
-
Step 2: Waste Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure clear communication of hazards.
-
Select a Compatible Container: Use a leak-proof, sealable container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
-
Maintain a Closed System: The waste container must be kept tightly sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Labeling: The importance of clear, accurate labeling cannot be overstated. The label must be affixed to the container as soon as the first piece of waste is added and must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the associated hazards: "Toxic," "Suspected Carcinogen," "Environmental Hazard"
-
The accumulation start date.
-
The responsible researcher's name and lab location.
-
Step 3: Temporary Storage
Waste containers must be stored safely pending pickup by your institution's environmental health and safety department.
-
Designated Area: Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
Ventilation: This area should be well-ventilated.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizers.
-
Security: The storage area should be secure to prevent unauthorized access.
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals at a licensed facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body.
-
Schedule Pickup: Arrange for a hazardous waste pickup. Provide them with all necessary information about the waste stream as per the label.
-
Do Not Transport Personally: Never transport hazardous waste in a personal vehicle.
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your colleagues and supervisor.
-
Control Ignition Sources: If the spilled material is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment and Cleanup (Small Spills):
-
For small spills of the solid material, carefully sweep it up to avoid creating dust.[3] Lightly moistening the powder with water can help, but avoid excessive amounts.[7] Place the collected material and any contaminated cleaning equipment into your designated hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Collect the absorbent material and place it in the hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.
-
Report: Report the spill to your EHS department, regardless of size.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.
References
- Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole. BenchChem.
- Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Labor
- Proper Disposal of 9-(4-Nitrophenyl)
- Carbazole Safety Inform
- 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol.
- Safety D
- This compound. ChemicalBook.
- 3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol.
- Safety Data Sheet: 9H-Carbazole. Thermo Fisher Scientific.
- 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol.
- Carvedilol - Impurity A.
Sources
- 1. 1-(9H-Carbazol-4-yloxy)-3-(2-(2-[11C]methoxyphenoxy)ethylamino)-propan-2-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
